3-Cyanocoumarin
Description
Significance of 3-Cyanocoumarin within the Coumarin (B35378) Class of Heterocycles
Coumarins, a group of compounds characterized by a benzopyrone structure, are widely recognized for their diverse biological activities and applications. researchgate.net Within this important class, this compound (2-oxo-2H-chromene-3-carbonitrile) stands out due to the presence of a nitrile (cyano) group at the 3-position of the coumarin core. ontosight.ai This electron-withdrawing group significantly influences the electronic properties of the coumarin ring system, enhancing its reactivity and imparting unique photophysical characteristics.
The significance of this compound lies in its role as a versatile synthetic intermediate. chemimpex.combookpi.org The cyano group can be readily transformed into a variety of other functional groups, such as carboxylic acids, amides, and esters, providing a gateway to a vast library of novel coumarin derivatives. researchgate.net This chemical tractability allows researchers to systematically modify the coumarin scaffold to fine-tune its biological and physical properties for specific applications. Furthermore, the cyano group itself can participate in various chemical reactions, including cycloadditions and multicomponent reactions, further expanding the synthetic utility of this compound as a building block for more complex molecular architectures. chemimpex.com
Historical Context of Coumarin Research and the Emergence of this compound
Research into coumarins dates back to the early 19th century with the isolation of the parent compound, coumarin, from the tonka bean. researchgate.net The initial focus of coumarin research was on the isolation and structural elucidation of naturally occurring derivatives and the investigation of their biological properties, which led to the discovery of potent anticoagulants like warfarin. researchgate.netwikipedia.org
The emergence of this compound as a key player in coumarin chemistry is a more recent development, driven by the advancements in synthetic organic chemistry. Early methods for the synthesis of 3-cyanocoumarins often involved the Knoevenagel condensation of a salicylaldehyde (B1680747) derivative with an active methylene (B1212753) compound like ethyl cyanoacetate (B8463686) or malononitrile (B47326). derpharmachemica.com These reactions were traditionally carried out using basic catalysts such as piperidine (B6355638) or pyridine. derpharmachemica.com Over the years, significant efforts have been made to develop more efficient and environmentally benign synthetic protocols. These include the use of phase transfer catalysis, microwave irradiation, and various solid-supported catalysts to improve reaction times, yields, and to avoid the use of hazardous solvents. derpharmachemica.comresearchgate.net The development of these improved synthetic methods has made this compound and its derivatives more readily accessible, fueling their exploration in a wide range of research areas.
Interdisciplinary Research Relevance of this compound
The unique properties of this compound have propelled its application across a broad spectrum of scientific fields, highlighting its interdisciplinary importance.
Medicinal Chemistry: this compound derivatives have been investigated for a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.airesearchgate.net The ability to functionalize the coumarin core via the cyano group allows for the rational design of molecules that can interact with specific biological targets. chemimpex.comontosight.ai
Fluorescent Probes and Sensors: A significant area of application for this compound is in the development of fluorescent probes for biological imaging and sensing. chemimpex.comresearchgate.net The coumarin scaffold often exhibits inherent fluorescence, and the introduction of a cyano group, along with other substituents, can modulate its photophysical properties, such as emission wavelength and quantum yield. ontosight.ai These tailored fluorescent molecules can be used to detect metal ions, reactive oxygen species, and enzymatic activity within living cells. nih.gov For instance, certain this compound derivatives have been utilized in the fabrication of fluorescent probes for the early detection of cancer cells. researchgate.netresearchgate.net
Materials Science: The optical properties of 3-cyanocoumarins also make them valuable in materials science. chemimpex.com They have been explored for use in the development of advanced materials with specific optical characteristics, such as fluorescent dyes and optical brighteners. chemimpex.comwikipedia.org Their stability and reactivity are advantageous for incorporation into polymeric structures and other materials. chemimpex.com
Organic Synthesis: As a versatile building block, this compound is a valuable tool for organic chemists. chemimpex.com It serves as a precursor for the synthesis of a wide range of heterocyclic compounds and complex organic molecules through various chemical transformations. researchgate.net
Detailed Research Findings on this compound
Recent research has further illuminated the potential of this compound derivatives. For example, covalent-assembly based fluorescent probes incorporating a 7-diethylamino-3-cyanocoumarin fluorophore have been developed for the detection of specific enzymes like hNQO1 in living cells. frontiersin.org These probes exhibit a "turn-on" fluorescence response upon enzymatic reaction, enabling sensitive and selective imaging. frontiersin.org
Furthermore, the synthesis of furo[3,2-c]coumarin derivatives, which can be prepared from 4-hydroxycoumarin (B602359), has led to the development of selective fluorescent sensors for metal ions like Fe3+. nih.gov These studies demonstrate the ongoing efforts to create sophisticated molecular tools based on the coumarin framework, with this compound often playing a pivotal role in their design and synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-oxochromene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5NO2/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJALQPLNMEDAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164728 | |
| Record name | 2H-1-Benzopyran-3-carbonitrile, 2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15119-34-3 | |
| Record name | 3-Cyanocoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15119-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1-Benzopyran-3-carbonitrile, 2-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015119343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-3-carbonitrile, 2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-oxo-2H-chromene-3-carbonitrile | |
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Advanced Synthetic Methodologies for 3 Cyanocoumarin and Its Derivatives
Chemo- and Regioselective Synthetic Approaches
Knoevenagel Condensation Strategies for 3-Cyanocoumarin Synthesis
The Knoevenagel condensation is a cornerstone reaction for the synthesis of 3-cyanocoumarins. This reaction involves the condensation of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686), typically in the presence of a basic catalyst. scispace.comtandfonline.com The versatility of this reaction allows for the introduction of various substituents onto the coumarin (B35378) core, leading to a diverse library of derivatives.
A variety of catalysts have been employed to enhance the efficiency and selectivity of the Knoevenagel condensation for this compound synthesis. Molecular iodine has been demonstrated as an effective catalyst for the one-pot synthesis of 3-cyanocoumarins from 2-hydroxybenzaldehydes and malononitrile. researchgate.net This method is notable for its operational simplicity and good to excellent yields. Research has shown that this reaction proceeds efficiently under both thermal and microwave conditions, with microwave irradiation significantly reducing reaction times. researchgate.net
Potassium 1,2,3,6-tetrahydrophthalimide (B42971) (PPI) has also been identified as a potent organocatalyst for this transformation. scispace.combhu.ac.in The use of PPI in aqueous media at room temperature provides a green and efficient route to 3-cyanocoumarins and related derivatives. scispace.com This catalytic system offers several advantages, including high yields, clean reaction profiles, and simple work-up procedures. scispace.com The reaction of salicylaldehydes with malononitrile in the presence of PPI in water has been shown to produce 2-imino-2H-chromene-3-carbonitriles, which can be readily converted to the corresponding 3-cyanocoumarins. scispace.com
Other catalysts that have been successfully used include basic alumina, which facilitates the reaction under solvent-free grinding conditions, and various Lewis acids like ZrCl₄ in ionic liquids. researchgate.netresearchgate.net The choice of catalyst can significantly influence the reaction conditions and outcomes, allowing for optimization based on the desired product and substrate.
Table 1: Catalyst-Mediated Knoevenagel Condensation for this compound Synthesis
| Catalyst | Reactants | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Iodine | 2-Hydroxybenzaldehydes, Malononitrile | Thermal or Microwave | 85-95 (Microwave) | researchgate.net |
| Potassium 1,2,3,6-Tetrahydrophthalimide (PPI) | Salicylaldehydes, Malononitrile | Water, Room Temp | up to 93 | scispace.com |
| Basic Alumina | 2-Hydroxybenzaldehydes, Malononitrile/Ethyl Cyanoacetate | Grinding, Solvent-free | 82-90 | researchgate.net |
| ZrCl₄/[bmim]BF₄ | Salicylaldehydes, Malononitrile | Ionic Liquid | Good | researchgate.net |
| Sodium Hydroxide (B78521) | o-Hydroxybenzaldehyde, Malononitrile | Water, Room Temp | Not specified | tandfonline.comtandfonline.com |
| Piperidine (B6355638)/Iodine | Salicylaldehyde, Amines, Diethylmalonate | Ethanol (B145695), Reflux | up to 79 | mdpi.com |
| Yb(OTf)₃ | Salicylaldehydes, Meldrum's acid | Microwave, Solvent-free | 93-98 | nih.gov |
| Iron(III) Chloride | Salicylaldehydes, Malononitrile/Ethyl 2-cyanoacetate | Ethanol | up to 72 | nih.gov |
In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. For the Knoevenagel condensation, this has led to the exploration of solvent-free and green chemistry approaches. One such method involves the grinding of aromatic aldehydes and active methylene compounds over basic alumina. researchgate.netresearchgate.net This solvent-free technique is simple, efficient, and avoids the use of hazardous organic solvents. researchgate.net The reaction of 2-hydroxybenzaldehydes with malononitrile or ethyl cyanoacetate using this grinding method, followed by treatment with p-toluenesulphonic acid (PTSA), affords 3-cyano- and 3-carbethoxycoumarins in high yields. researchgate.net
The use of water as a reaction medium is another key aspect of green chemistry. The Knoevenagel condensation for the synthesis of 3-substituted coumarins has been successfully carried out in water, often with the aid of a catalyst. tandfonline.comclockss.org For instance, the reaction of salicylaldehydes with malononitrile in water catalyzed by sodium hydroxide proceeds at room temperature. tandfonline.comtandfonline.com Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and zinc chloride, have also been employed as both a green solvent and a catalyst for the synthesis of coumarin derivatives, providing high yields. nih.gov The use of waste curd water as a solvent further highlights the innovative approaches being taken to make this synthesis more sustainable. eurjchem.com
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of this compound synthesis via Knoevenagel condensation, microwave irradiation has been shown to significantly reduce reaction times and, in many cases, improve yields compared to conventional heating methods. researchgate.netnih.gov
The synthesis of 3-cyanocoumarins and their 4-methyl analogues from 2-hydroxybenzaldehydes or 2-hydroxyacetophenones and malononitrile can be efficiently achieved under microwave irradiation. researchgate.netderpharmachemica.com For example, using iodine as a catalyst, the reaction time can be reduced from hours under thermal conditions to just a few minutes with microwave heating, with yields often exceeding 90%. researchgate.net Similarly, a solvent-free approach using fly ash as a solid support and Triton-B as a catalyst under microwave irradiation provides an eco-friendly method for producing 3-cyano and 3-cyano-4-methylcoumarins. derpharmachemica.com
However, it is worth noting that the success of microwave-assisted synthesis can be dependent on the specific reactants and conditions. For instance, one study reported a failed attempt to synthesize this compound from salicylaldehyde and ethyl cyanoacetate or malononitrile under specific microwave conditions that were successful for other derivatives. jonuns.comjonuns.com This highlights the importance of optimizing reaction parameters for each specific transformation.
Table 2: Microwave-Assisted Knoevenagel Condensation for this compound Synthesis
| Reactants | Catalyst/Support | Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Hydroxybenzaldehydes, Malononitrile | Iodine | Microwave (900W) | 2-5 min | 85-95 | researchgate.net |
| 2-Hydroxybenzaldehydes/acetophenones, Malononitrile | Triton-B / Fly ash | Solvent-free, Microwave | Not specified | Good | derpharmachemica.com |
| Salicylaldehydes, Malononitrile | ZrCl₄ / [bmim]BF₄ | Ionic Liquid, Microwave | Short | Good | researchgate.net |
| Salicylaldehydes, Meldrum's acid | Yb(OTf)₃ | Solvent-free, Microwave | Not specified | 93-98 | nih.gov |
Solvent-Free and Green Chemistry Approaches in Knoevenagel Condensation
Phase Transfer Catalysis in this compound Synthesis
Phase transfer catalysis (PTC) offers an efficient methodology for carrying out reactions between reactants located in different phases, typically an aqueous phase and an organic phase. This technique has been successfully applied to the synthesis of 3-cyanocoumarins, providing improvements in reaction time and yield compared to conventional methods.
An efficient one-pot synthesis of 3-cyano- and 3-cyano-4-methylcoumarins has been reported using phase transfer catalysis at room temperature. orientjchem.org The reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate is carried out in a biphasic system of benzene (B151609) and saturated aqueous potassium carbonate, with tetra-n-butylammonium hydrogensulphate as the phase transfer catalyst. This method is advantageous due to its mild reaction conditions, short reaction times (around 30 minutes), and straightforward work-up. The use of PTC avoids the need for anhydrous conditions and harsh bases like sodium ethoxide or pyridine, which are often required in traditional syntheses. Another study utilized tetramethylammonium (B1211777) hydroxide as a phase transfer catalyst in water for the synthesis of various 3-substituted coumarins. tsijournals.com
Multi-Component Reactions for the Formation of this compound Frameworks
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules in a single step from three or more starting materials. mdpi.com This approach offers significant advantages in terms of efficiency, atom economy, and the ability to generate diverse molecular libraries. mdpi.com Several MCRs have been developed for the synthesis of coumarin derivatives, including those with a 3-cyano substituent.
One example involves the three-component, one-pot synthesis of 3-benzoxazole coumarins by reacting substituted salicylaldehydes, ethyl cyanoacetate, and o-aminophenols. nih.gov The reaction is typically carried out in a suitable solvent like n-butanol, affording the desired products in moderate to good yields. nih.gov Another MCR involves the piperidine/iodine-promoted reaction of salicylaldehyde, an aliphatic amine, and diethylmalonate to produce coumarin-3-carboxamides. mdpi.com
Furthermore, a photo-induced multicomponent reaction has been developed for the synthesis of sulfonylated pyrido[3,2-c]coumarin derivatives starting from 4-(allylamino)-3-cyanocoumarins. rsc.org This metal-free and additive-free method proceeds via a radical cascade cyclization, demonstrating good functional group tolerance and scalability. rsc.org The development of such novel MCRs continues to expand the synthetic toolbox for accessing complex coumarin frameworks.
Cascade and Tandem Reactions for Complex this compound Architectures
Cascade and tandem reactions provide an elegant and efficient pathway to construct complex molecular frameworks from simple precursors in a single operation, minimizing waste and purification steps. Several innovative cascade methodologies have been developed for the synthesis of intricate architectures based on the this compound core.
One notable example is an organocatalytic reaction cascade that functionalizes 3-cyano-4-styrylcoumarins at the remote γ,δ-positions. sciencepg.com This process involves a sequence of thia-Michael addition, aldol (B89426) reaction, and subsequent annulation with 2-mercaptoacetophenones. sciencepg.comfishersci.fi The reaction is promoted by a modified cinchona alkaloid catalyst, which facilitates the stereocontrolled formation of unique polycyclic products containing coumarin, 2H-pyran-2-imine, and tetrahydrothiophene (B86538) units. sciencepg.comfishersci.fi This method demonstrates high diastereo- and enantioselectivity, offering access to complex, biologically relevant fused-ring systems. sciencepg.com
Another powerful strategy involves a tandem intermolecular Michael addition followed by an intramolecular condensation. This reaction occurs between 4-alkyl-3-cyanocoumarins and 2-(polyfluoroalkyl)chromones in the presence of triethylamine, yielding a variety of functionalized benzo[c]coumarin derivatives. wikidata.org The mechanism is presumed to proceed through the formation of an intermediate enolate anion which then attacks the cyano group to achieve cyclization. wikidata.org
Furthermore, a cascade Michael-alkylation process has been developed for the synthesis of highly functionalized cyclopropa[c]coumarin derivatives. This reaction utilizes this compound and diethyl 2-bromomalonate, proceeding through a Michael-initiated ring-closure (MIRC) mechanism to build the strained cyclopropane (B1198618) ring fused to the coumarin core. labsolu.ca
Photochemical and Metal-Catalyzed Syntheses of 3-Cyanocoumarins
Harnessing the power of light and transition metals has opened new avenues for the functionalization of the this compound scaffold, often under mild conditions with high selectivity.
Visible Light-Induced Cross-Dehydrocoupling
A novel method for the direct C-4 acylation of 3-cyanocoumarins has been achieved through a visible light-induced cross-dehydrocoupling reaction with unactivated aliphatic aldehydes. cenmed.comfishersci.cafishersci.se This process uses an iridium photocatalyst, [Ir(ppy)₂(dtbbpy)]PF₆, in conjunction with tetrabutylammonium (B224687) bromide ((n-Bu)₄NBr) as a precursor for a hydrogen atom transfer (HAT) catalyst. cenmed.comfishersci.cawikipedia.org The reaction is notable for its mild conditions and broad substrate scope, accommodating linear, branched, cyclic, and α,β-unsaturated aliphatic aldehydes to produce 4-acylated coumarins in yields ranging from 41% to 98%. cenmed.comfishersci.se This represents the first example of C-4 aliphatic acylation of coumarins via this mechanism, offering an atom-economical and environmentally friendly route. fishersci.se
Table 1: Scope of Visible Light-Induced Acylation of this compound
| Entry | Aldehyde | Product | Yield (%) |
|---|---|---|---|
| 1 | Isovaleraldehyde | 4-isovaleroyl-3-cyanocoumarin | 98 |
| 2 | Pivalaldehyde | 4-pivaloyl-3-cyanocoumarin | 85 |
| 3 | Cyclohexanecarbaldehyde | 4-(cyclohexanecarbonyl)-3-cyanocoumarin | 91 |
| 4 | Heptanal | 4-heptanoyl-3-cyanocoumarin | 82 |
| 5 | (E)-2-Hexenal | 4-((E)-hex-2-enoyl)-3-cyanocoumarin | 41 |
Data sourced from The Journal of Organic Chemistry, 2023. cenmed.com
Iridium-Catalyzed Enantioselective Allylic Alkylation
The first iridium-catalyzed enantioselective vinylogous allylic alkylation of coumarins provides a powerful tool for installing chiral allyl groups at the γ-position of 4-methylcoumarin (B1582148) derivatives. americanelements.comnih.gov Using a catalyst system generated from [Ir(COD)Cl]₂ and a phosphoramidite (B1245037) ligand, the reaction proceeds with easily accessible linear allylic carbonates as electrophiles. americanelements.comnih.gov This method is highly selective, producing exclusively branched products with excellent yields and enantioselectivities (up to 99:1 er). americanelements.comnih.gov The protocol is effective for a range of 3-cyanocoumarins bearing both electron-donating and electron-withdrawing substituents on the aromatic ring, without requiring pre-activation of the coumarin substrate. nih.gov
Table 2: Iridium-Catalyzed Enantioselective Allylic Alkylation of this compound Derivatives
| Entry | Coumarin Substituent (at C6) | Product | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|---|---|
| 1 | H | 3-cyano-4-(1-phenylallyl)coumarin | 95 | 97:3 |
| 2 | Me | 6-methyl-3-cyano-4-(1-phenylallyl)coumarin | 94 | 98:2 |
| 3 | OMe | 6-methoxy-3-cyano-4-(1-phenylallyl)coumarin | 96 | 98:2 |
| 4 | F | 6-fluoro-3-cyano-4-(1-phenylallyl)coumarin | 95 | 97:3 |
| 5 | Cl | 6-chloro-3-cyano-4-(1-phenylallyl)coumarin | 92 | 97:3 |
Data sourced from Chemical Science, 2018. nih.gov
Enantioselective Synthesis of Chiral this compound Derivatives
The development of enantioselective methods is crucial for accessing optically pure this compound derivatives, which are of significant interest for their potential biological activities. Organocatalysis has emerged as a particularly powerful platform for these asymmetric transformations.
Organocatalytic Asymmetric Methodologies
Organocatalysis offers a metal-free approach to asymmetric synthesis, often providing high stereocontrol through the use of small, chiral organic molecules as catalysts. These methods have been successfully applied to the synthesis of complex chiral molecules derived from this compound.
Bifunctional Catalysis in Remote (3+2)-Cycloaddition
A highly efficient enantio- and diastereoselective (3+2)-cycloaddition has been developed utilizing the vinylogous reactivity of 4-(alk-1-en-1-yl)-3-cyanocoumarins. wikipedia.orgsigmaaldrich.comfishersci.se The reaction pairs these coumarin derivatives with imines generated from salicylaldehydes and proceeds selectively at the remote double bond of the coumarin substrate. wikipedia.org
The key to the reaction's success is the use of a cinchona-derived squaramide, which acts as a bifunctional catalyst. wikipedia.org This catalyst orchestrates the reaction by simultaneously activating the 4-(alk-1-en-1-yl)-3-cyanocoumarin through hydrogen bonding with its squaramide moiety, while the basic tertiary amine of the catalyst deprotonates the aldimine to form a chiral ion pair. wikipedia.org This dual activation enables a completely stereoselective 1,3-dipolar cycloaddition, leading to the formation of complex pyrrolidine (B122466) derivatives that feature a coumarin unit and three contiguous stereogenic centers with high chemical and stereochemical efficiency. wikipedia.orgnih.gov
Table 3: Organocatalytic (3+2)-Cycloaddition of this compound Derivatives
| Entry | 4-Substituent on Coumarin | Imine Substituent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|
| 1 | Styryl | 4-Br-phenyl | 85 | >20:1 | 96 |
| 2 | Styryl | 4-Cl-phenyl | 87 | >20:1 | 96 |
| 3 | (E)-prop-1-en-1-yl | Phenyl | 78 | >20:1 | 94 |
| 4 | Styryl | 2-Naphthyl | 81 | >20:1 | 95 |
Data sourced from Organic Letters, 2023. wikipedia.org
Organocatalytic Michael Initiated Ring Closure (MIRC) Reactions
Metal-Catalyzed Asymmetric Synthesis
In addition to organocatalysis, metal-based catalytic systems offer powerful and unique pathways for the asymmetric synthesis of coumarin derivatives. Synergistic bimetallic catalysis, in particular, has enabled novel transformations that are difficult to achieve otherwise.
A state-of-the-art method involves a decarboxylative asymmetric [4+2] cycloaddition of 3-cyanocoumarins with vinyl benzoxazinones. cjcatal.com This reaction is efficiently catalyzed by a synergistic Pd(0)/Cu(I) bimetallic system. The proposed mechanism suggests a dual activation mode: the chiral Cu(I) complex acts as a Lewis acid to activate the this compound, while the chiral Pd(0) complex activates the vinyl benzoxazinone (B8607429) through the formation of a π-allyl-palladium intermediate. This cooperative catalysis allows for the direct and highly stereoselective synthesis of complex tetracyclic coumarin frameworks bearing three continuous stereocenters. The reaction proceeds with high yields and outstanding levels of both diastereoselectivity and enantioselectivity. cjcatal.com
Table 3: Pd/Cu-Catalyzed Asymmetric [4+2] Cycloaddition of 3-Cyanocoumarins Data sourced from Liu, Y. & Li, C. et al. cjcatal.com
| This compound R¹ Group | Vinyl Benzoxazinone R² Group | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |
| H | H | 95 | >20:1 | 99 |
| 6-Cl | H | 94 | >20:1 | 98 |
| 6-Br | H | 92 | >20:1 | 98 |
| 6-Me | H | 95 | >20:1 | 99 |
| 8-Me | H | 90 | >20:1 | 98 |
Reactivity and Mechanistic Studies of 3 Cyanocoumarin
Reactivity at the C-3 Position of the Coumarin (B35378) Ring System
The electrophilic character of the C-3 position, influenced by the adjacent cyano group, makes it susceptible to a range of reactions.
Nucleophilic Addition Reactions
The electron-withdrawing nature of the cyano group at the C-3 position of the coumarin ring enhances the electrophilicity of the C4-position, making it susceptible to nucleophilic attack. jcsp.org.pk For instance, 3-cyanocoumarin reacts with Grignard reagents, such as ethylmagnesium iodide and p-tolyl magnesium bromide, via a 1,4-addition mechanism to yield 4-substituted-3-cyanocoumarins. jcsp.org.pk The reaction proceeds through the addition of the Grignard reagent to the C-4 position, followed by the elimination of HMgBr, leaving the cyano group intact. jcsp.org.pk
Furthermore, this compound is highly reactive towards the addition of cyanoacetic ester, forming an addition product more readily and with higher yields compared to other coumarin derivatives. ias.ac.in This reactivity highlights the significant influence of the C-3 cyano group on the coumarin's susceptibility to nucleophilic attack.
In a different type of nucleophilic addition, a cascade Michael-alkylation process involving this compound and 2-bromomalonate has been developed to synthesize highly functionalized cyclopropa[c]coumarin derivatives. researchgate.net
Cycloaddition Reactions
The C3-C4 double bond of this compound can participate as a dienophile in cycloaddition reactions. A notable example is the Diels-Alder reaction with various dienes. High-pressure conditions (11 kbar) have been successfully employed to facilitate the Diels-Alder cycloaddition of this compound and its hydroxy- or mesyl-substituted derivatives with methyl-1,3-butadienes. nih.govfigshare.comfuture4200.com These reactions produce 6a-cyano-tetrahydro-6H-benzo[c]chromen-6-ones in moderate to excellent yields. nih.govfigshare.comfuture4200.com
Furthermore, a decarboxylative asymmetric [4+2] cycloaddition of 3-cyanocoumarins with vinyl benzoxazinones has been achieved using a Pd(0)/Cu(I) bimetallic catalytic system. cjcatal.com This method affords tetracyclic coumarin-derived condensed rings with high diastereoselectivities and enantioselectivities. cjcatal.com
The vinylogous reactivity of 4-(alk-1-en-1-yl)-3-cyanocoumarins has been utilized in 1,3-dipolar cycloadditions with imines derived from salicylaldehydes. acs.orgnih.govresearchgate.net This organocatalytic approach, employing a cinchona-derived squaramide bifunctional catalyst, allows for the synthesis of hybrid molecules containing both coumarin and pyrrolidine (B122466) moieties with good chemical and stereochemical efficiency. acs.orgnih.govresearchgate.net
Functionalization through C-H Activation Strategies
Recent advancements have demonstrated the functionalization of the coumarin core through C-H activation strategies. While not exclusively focused on the C-3 position of this compound itself, these methods highlight the potential for direct functionalization of the coumarin scaffold. For instance, palladium-catalyzed C-H activation has been used for the synthesis of various coumarin derivatives. mdpi.com A ruthenium(II)-catalyzed C-H activation and annulation cascade has been established to construct coumarin-fused benzo[a]quinolizin-4-ones and pyridin-2-ones. rsc.org This process involves two successive C-H bond activation/[4+2] annulation cascades. rsc.org
Reactivity at the C-4 Position and Vinylogous Reactivity
The presence of a substituent at the C-4 position in conjunction with the C-3 cyano group gives rise to vinylogous reactivity, where the reactivity at a distant position is influenced by the electronic effects of the cyano and carbonyl groups.
Vinylogous Michael Acceptor Properties
3-Cyano-4-methylcoumarins and their derivatives, such as 3-cyano-4-styrylcoumarins, act as vinylogous Michael acceptors. acs.orgresearchgate.net The olefinic moiety incorporated at the C-4 position extends the conjugated system, allowing for nucleophilic attack at the remote γ- or δ-positions. acs.org
This property has been exploited in various reactions:
Vinylogous Michael Addition: 3-Cyano-4-methylcoumarins serve as pronucleophiles in vinylogous Michael reactions with Michael acceptors like maleimides and α,β-unsaturated ketones. nih.govdntb.gov.ua
Decarboxylative Michael Reaction: A vinylogous, decarboxylative Michael reaction has been described where 3-cyano-4-methylcoumarins act as pronucleophiles, reacting with Michael acceptors activated by a carboxylic acid moiety. researchgate.netresearchgate.netresearchgate.net
Remote Functionalization Reactions
The vinylogous reactivity of 4-substituted 3-cyanocoumarins enables remote functionalization at positions distant from the initial point of electronic activation.
Key examples include:
Organocatalytic 1,6-Addition: 4-(Alk-1-en-1-yl)-3-cyanocoumarins have been used as acceptors in organocatalytic 1,6-additions with dienolates derived from 5-substituted-furan-2(3H)-ones. researchgate.neta-z.luorcid.org This allows for the synthesis of hybrid molecules with good site-selectivity and stereochemical control. a-z.lu
Remote γ,δ-Functionalization: A stereocontrolled cascade reaction involving thia-Michael/aldol (B89426)/annulation of 3-cyano-4-styrylcoumarins with 2-mercaptoacetophenones leads to remote γ,δ-functionalization. acs.orgnih.gov This approach results in the formation of polycyclic chiral products containing coumarin, 2H-pyran-2-imine, and tetrahydrothiophene (B86538) units. acs.org
Domino 1,6-Addition/Annulation: An enantioselective domino 1,6-addition/annulation reaction of 3-cyano-4-styrylcoumarins with isatin-derived Morita–Baylis–Hillman carbonates has been reported. acs.orgnih.gov
NHC-Catalyzed Oxidative γ,δ-Functionalization: An N-heterocyclic carbene (NHC)-catalyzed oxidative γ,δ-functionalization of 3-cyano-4-styrylcoumarins has been developed to produce chiral derivatives containing a cyclohexanone (B45756) unit. acs.orgnih.gov
Intramolecular Cyclization and Annulation Processes
This compound and its derivatives are versatile building blocks in organic synthesis, frequently utilized in reactions that construct complex heterocyclic systems through intramolecular cyclization and annulation. researchgate.netnih.gov These processes are valuable for creating coumarin-fused heterocycles, which are of significant interest due to their potential biological and physicochemical properties. researchgate.netnih.gov
A common strategy involves a sequence of reactions, such as a Michael addition followed by an intramolecular cyclization. For instance, the reaction of 3-acylcoumarins with 3-halooxindoles, catalyzed by an organocatalyst, proceeds through a Michael addition/intramolecular cyclization cascade to afford spirooxindole-cyclopropa[c]coumarin compounds. researchgate.net Similarly, the synthesis of highly functionalized cyclopropa[c]coumarin derivatives has been achieved through a Michael-initiated ring closure (MIRC) reaction between 3-substituted coumarins and 2-bromomalonate, using a chiral phase-transfer catalyst. researchgate.netrsc.org This method, however, resulted in poor enantioselectivity in the asymmetric variant tested. researchgate.net A more successful enantioselective synthesis of cyclopropa[c]coumarins was later developed using a (bis)cinchona alkaloid catalyst, which reacts with tert-butyl 2-bromoacetate to form an ylide that then adds to the coumarin. rsc.orgbeilstein-journals.org
Tandem reactions represent another efficient route to fused systems. A novel protocol for constructing functionalized chromeno[3,4-c]pyridine derivatives involves the Blaise reaction intermediates and 3-cyanocoumarins. thieme-connect.com This process occurs through a CuCl₂-catalyzed sequential Michael addition, intramolecular cyclization, and subsequent oxidative aromatization. thieme-connect.com This method is noted for its mild conditions and good functional group tolerance. thieme-connect.com
Organocatalytic cascades have also been effectively employed. A reaction between 3-cyano-4-styrylcoumarins and 2-mercaptoacetophenones, using bifunctional catalysis, proceeds via a thia-Michael/aldol/annulation sequence. acs.orgresearchgate.net This highly diastereoselective and enantioselective reaction yields unique polycyclic products containing coumarin, 2H-pyran-2-imine, and tetrahydrothiophene units. acs.org
Annulation reactions provide direct access to fused ring systems. For example, 2-iminochromenes, which can be generated from 2-amino-3-cyano-4H-chromenes, undergo [4+3]-annulation reactions with reagents like 1,2-diaminobenzene, 2-aminophenol, and 2-aminothiophenol. bhu.ac.in These reactions, performed under mild acidic conditions, use the imino and cyano groups as electrophilic centers to generate chromeno-fused benzodiazepines and other related azepine structures. bhu.ac.in
Furthermore, amidines derived from this compound serve as synthons for nitrogen-fused heterocycles. doi.org N-functionalized amidines prepared from 4-azido-3-cyanocoumarin can undergo intramolecular cyclization under acidic or basic conditions to yield researchgate.netbenzopyrano[4,3-b]pyridin-5-ones. doi.org
The table below summarizes selected annulation reactions involving this compound derivatives to form fused heterocyclic systems.
| Reactants | Catalyst/Reagent | Product Type | Yield | Ref |
| 3-Cyano-4-styrylcoumarins + 2-Mercaptoacetophenones | Bifunctional organocatalyst | Polycyclic Thia-Michael/Aldol/Annulation Adducts | Good | acs.org |
| Blaise reaction intermediate + this compound | CuCl₂ | Chromeno[3,4-c]pyridines | Moderate to Good | thieme-connect.com |
| 4-Azido-3-cyanocoumarin derived amidine | p-Toluenesulfonic acid | researchgate.netBenzopyrano[4,3-b]pyridin-5-ones | Good | doi.org |
| 2-Iminochromene (from chromene precursor) + 1,2-Diaminobenzene | Mild acid | Chromenobenzodiazepines | Good | bhu.ac.in |
| 3-Substituted coumarins + Diethyl 2-bromomalonate | Chiral phase-transfer catalyst | Cyclopropa[c]coumarins | ~75% (poor ee) | researchgate.net |
| 3-Acyl/Benzoyl coumarins + tert-Butyl 2-bromoacetate | (DHQ)₂PYR / Cs₂CO₃ | Cyclopropa[c]coumarins | Good to Excellent | rsc.orgbeilstein-journals.org |
Proposed Reaction Mechanisms and Transition State Analysis
Understanding the reaction mechanisms and transition states is crucial for optimizing reaction conditions and controlling stereoselectivity in the synthesis of complex molecules from this compound.
In the palladium-catalyzed synthesis of 3-aroyl coumarins from 3-cyanocoumarins and arylboronic acids, a plausible mechanism has been proposed. sci-hub.se The cycle is believed to initiate with the transmetalation of the palladium(II) catalyst with the arylboronic acid to form an aryl palladium species. sci-hub.se This is followed by a key step: the carbopalladation of the nitrile group, where the aryl group undergoes intramolecular insertion into the cyano moiety to create a ketimine Pd(II) complex. sci-hub.se Finally, hydrolysis of this ketimine intermediate releases the 3-aroyl coumarin product and regenerates the active catalyst for the next cycle. sci-hub.se
For the organocatalytic cascade reaction between 3-cyano-4-styrylcoumarins and 2-mercaptocarbonyl compounds, a detailed mechanism involving a bifunctional catalyst has been put forward. acs.org The catalyst is thought to activate both the coumarin substrate and the mercapto compound independently. The cascade begins with a thia-Michael addition, followed by an aldol reaction and subsequent annulation to form the final polycyclic product. acs.org The absolute stereochemistry of the products suggests a well-organized transition state orchestrated by the chiral catalyst. acs.org
In the synthesis of researchgate.netbenzopyrano[4,3-b]pyridin-5-ones from N-functionalized amidines of this compound, the ring-closure mechanism is proposed to occur through the isomerization of the amidine to its enediamino tautomer. doi.org This tautomer then undergoes an intramolecular condensation between the α-carbon and a formyl group (in related substrates) or a related cyclization for the cyano-derived amidines, with acidic conditions generally providing better yields by facilitating this isomerization and cyclization. doi.org
The stereochemical outcome of the asymmetric remote (3+2)-cycloaddition between 4-(alk-1-en-1-yl)-3-cyanocoumarins and aldimines is explained by a stereochemical model where a bifunctional organocatalyst plays a dual role. nih.gov The process is initiated by the deprotonation of the aldimine to generate an ylide, which forms a chiral ion pair with the catalyst. nih.gov Concurrently, the coumarin substrate is activated through hydrogen bonding with the squaramide moiety of the same catalyst, guiding the facial selectivity of the cycloaddition. nih.gov
Transition state analysis has also been applied to rationalize the outcomes of Michael-initiated ring closure (MIRC) reactions. For the synthesis of spiro-cyclopropyl oxindoles from related coumarin precursors, a proposed transition state involves the simultaneous activation of both reaction partners through hydrogen-bonding interactions with a bifunctional urea (B33335) catalyst. rsc.org Similarly, in the enantioselective synthesis of cyclopropa[c]coumarins, the reaction is believed to proceed via an ammonium (B1175870) ylide intermediate generated in situ. rsc.orgbeilstein-journals.org The chiral Lewis base catalyst reacts with an alkyl bromoacetate, and in the presence of an inorganic base, an ylide is formed. rsc.org This ylide then participates in a Michael addition to the coumarin, followed by an intramolecular nucleophilic substitution to yield the cyclopropane (B1198618) ring, with the catalyst controlling the stereochemistry of the addition. rsc.orgbeilstein-journals.org
Derivatization Strategies and Scaffold Modification of 3 Cyanocoumarin
Construction of Spiro Compounds
The synthesis of spiro compounds from the coumarin (B35378) core represents a significant strategy for creating three-dimensional molecular architectures. One notable approach involves the creation of spirooxindole-cyclopropa[c]coumarin derivatives. Although this reaction often starts from 3-acylcoumarins, the underlying principle of activating the C3-C4 double bond is analogous to that in 3-cyanocoumarin.
A highly diastereo- and enantioselective cyclopropanation reaction of 3-acylcoumarins with 3-halooxindoles can be catalyzed by an organocatalyst. researchgate.net This process proceeds through a [2+1] Michael addition/intramolecular cyclization cascade to furnish spirooxindole-cyclopropa[c]coumarin compounds that bear three continuous stereocenters. researchgate.net Research by Yuan and coworkers detailed an asymmetric synthesis of these spiro compounds using a bifunctional squaramide catalyst, which facilitates the cascade reaction. rsc.org Dynamic high-resolution mass spectrometry studies have been used to confirm the formation of these spirocyclic products. rsc.org
Table 1: Synthesis of Spirooxindole Cyclopropa[c]coumarins
| Coumarin Reactant | Oxindole Reactant | Catalyst | Key Transformation | Product Type | Citation |
|---|---|---|---|---|---|
| 3-Acylcoumarin | 3-Halooxindole | Bifunctional Squaramide | [2+1] Michael/Intramolecular Cyclization | Spirooxindole-cyclopropa[c]coumarin | researchgate.netrsc.org |
Synthesis of Fused Heterocyclic Systems
The 3,4-double bond in this compound is a key site for annulation reactions, allowing for the construction of various heterocyclic rings fused to the coumarin core. This leads to a diverse array of polycyclic structures, including dihydrofurocoumarins, pyranocoumarins, and others.
Dihydrofurocoumarins and Furanocoumarins
The synthesis of furo[3,2-c]coumarins and their dihydro analogs typically involves the annulation of a furan (B31954) ring across the C3 and C4 positions of a coumarin precursor. While many established methods utilize 4-hydroxycoumarin (B602359) as the starting material, the goal is to adapt these strategies to this compound. rsc.orgmdpi.com
For instance, a common strategy involves the reaction of 4-hydroxycoumarin with reagents like substituted phenacyl bromides and aldehydes in a one-pot, three-component approach. rsc.org Another method describes an annulation protocol applied to 4-hydroxycoumarin and nitrostilbenes to access angular dihydrofuro[3,2-c]coumarins, which can then be aromatized to the corresponding furo[3,2-c]coumarins. mdpi.com The development of analogous reactions starting from this compound remains an area of synthetic interest.
Pyrano[3,2-c]coumarins
Pyrano[3,2-c]coumarins are another important class of fused heterocycles. rsc.org Similar to furocoumarins, many synthetic routes to this scaffold begin with 4-hydroxycoumarin. beilstein-journals.orgsemanticscholar.org For example, an asymmetric organocatalyzed domino reaction between 4-hydroxycoumarins and substituted methylene (B1212753) malononitriles can afford a variety of pyrano[3,2-c]chromene derivatives with good to excellent yields. beilstein-journals.orgsemanticscholar.org The development of synthetic methods that utilize this compound as the starting platform would provide a valuable alternative route to these structures.
Cyclopropa[c]coumarins
A significant modification of the this compound scaffold is the formation of a fused cyclopropane (B1198618) ring, yielding cyclopropa[c]coumarin derivatives. These strained ring systems are valuable synthetic intermediates.
A convenient and efficient method for synthesizing highly functionalized cyclopropa[c]coumarin derivatives involves a cascade Michael-initiated ring closure (MIRC) reaction between 3-substituted coumarins, including this compound, and 2-bromomalonate. researchgate.net This reaction can be performed using a chiral phase-transfer catalyst (PTC) to achieve moderate enantioselectivity. researchgate.net Another approach is the enantioselective synthesis described by Sun and coworkers, where a catalyst reacts with tert-butyl 2-bromoacetate to form an ylide. rsc.orgbeilstein-journals.org This ylide then undergoes a Michael addition to the coumarin followed by a nucleophilic substitution to form the cyclopropa[c]coumarin product in good yields and high enantioselectivities. rsc.orgbeilstein-journals.org
Table 2: Synthesis of Cyclopropa[c]coumarin Derivatives from 3-Substituted Coumarins
| Reactant 1 | Reactant 2 | Catalyst/Base | Yield | Enantiomeric Excess (ee) | Citation |
|---|---|---|---|---|---|
| 3-Substituted Coumarin | 2-Bromomalonate | Chiral Phase-Transfer Catalyst | Average (75%) | Up to 41% | researchgate.net |
| Coumarin | tert-Butyl 2-bromoacetate | (DHQ)₂PYR / Cs₂CO₃ | Up to 97% | Up to 97% | rsc.orgbeilstein-journals.org |
Benzocoumarin Derivatives
The fusion of an additional benzene (B151609) ring to the this compound framework leads to benzocoumarin derivatives, extending the π-system of the molecule. A versatile, three-component reaction has been developed for synthesizing diversely functionalized benzocoumarins starting from 3-cyano-4-styrylcoumarins, 1,3-indandione, and various aliphatic alcohols. researchgate.net This strategy provides straightforward access to complex benzocoumarins bearing both an amine and a substituted benzoyl group under simple heating conditions. researchgate.net The key advantages of this method include the use of readily available precursors, operational simplicity, and excellent yields. researchgate.net
Pyrrolidine (B122466) Derivatives via Cycloaddition
The activated C3-C4 bond of coumarin derivatives is an excellent dipolarophile for [3+2] cycloaddition reactions, providing a direct route to fused pyrrolidine systems. An efficient and highly stereoselective method for preparing pyrrolidine derivatives involves the organocatalytic [3+2] cycloaddition between 4-(alk-1-en-1-yl)-3-cyanocoumarins and imines derived from salicylaldehydes. acs.orgresearchgate.net
This reaction proceeds selectively at the remote double bond of the styryl group. acs.org The process is typically promoted by a bifunctional organocatalyst, such as a quinine-derived squaramide, which activates both the imine and the cyanocoumarin component through hydrogen bonding interactions. acs.org This leads to the stereoselective formation of a five-membered pyrrolidine ring fused to the coumarin scaffold, generating products with three adjacent stereogenic centers in high chemical and stereochemical efficiency. acs.org
Table 3: Synthesis of Pyrrolidine Derivatives from this compound Precursors
| Coumarin Reactant | Dipole Precursor | Catalyst | Reaction Type | Product | Citation |
|---|---|---|---|---|---|
| 4-(Alk-1-en-1-yl)-3-cyanocoumarin | Imines (from salicylaldehyde) | Quinine-derived squaramide | Remote [3+2] Cycloaddition | Fused Pyrrolidine | acs.orgresearchgate.net |
π-Extended Coumarin Derivatives Synthesis
The extension of the coumarin π-system is a key strategy for developing advanced materials, particularly those with specific photophysical properties. unimi.it This is often achieved through annulation reactions that build additional rings onto the coumarin framework.
Transition-metal-catalyzed C-H activation and annulation reactions are powerful tools for constructing polycyclic heteroaromatic systems fused to the coumarin core. unimi.it For instance, π-extended coumarins can be synthesized from 3,4-disubstituted coumarin precursors via palladium-catalyzed annulation with alkynes and arynes. unimi.it This process involves the formation of two new carbon-carbon bonds. unimi.it Similarly, ruthenium (II) catalysis has been employed in [4+2] annulation reactions of 3-N-methoxy carboxamide coumarins to yield π-extended coumarin-fused pyridone scaffolds. unimi.it
Another approach involves the synthesis of benzocoumarin derivatives. A versatile and atom-economic three-component reaction between 3-cyano-4-styrylcoumarins, 1,3-indandione, and aliphatic alcohols has been developed to synthesize diversely functionalized benzocoumarins under simple heating conditions. researchgate.net This method is noted for its use of readily available precursors, operational simplicity, and good functional group tolerance. researchgate.net Additionally, cyanophenylbenzocoumarin-3-carboxylates have been synthesized, representing another class of π-extended systems. acgpubs.org
Table 1: Selected Methods for π-Extended Coumarin Synthesis
| Starting Material Type | Reagents/Catalyst | Product Type | Reference |
|---|---|---|---|
| 3,4-Disubstituted Coumarins | Alkynes/Arynes, Palladium Catalyst | π-Extended Coumarins | unimi.it |
| 3-N-Methoxy Carboxamide Coumarins | Ruthenium (II) Catalyst | Coumarin-Fused Pyridones | unimi.it |
Regioselective Introduction of Diverse Functional Groups
The distinct reactivity of the C-3 and C-4 positions on the coumarin ring allows for selective modifications and the introduction of a wide array of functional groups. nih.gov
Functionalization at the C-4 Position: The vinylogous reactivity of 4-substituted-3-cyanocoumarins makes them excellent substrates for various transformations. 4-Methyl-3-cyanocoumarin and its derivatives are recognized as effective pronucleophilic vinylogous reactants in enantioselective reactions. acs.org A notable example is the visible light-induced cross-dehydrocoupling of 3-cyanocoumarins with unactivated aliphatic aldehydes, which enables the C-4 acylation of the coumarin ring. researchgate.net This method is atom-economical and provides a route to 4-acylated coumarins. researchgate.net
Remote Functionalization of 4-Alkenyl-3-cyanocoumarins: Derivatives such as 3-cyano-4-styrylcoumarins serve as acceptors in organocatalytic 1,6-addition reactions. researchgate.net This allows for remote γ,δ-functionalization. acs.org For example, a reaction cascade involving 3-cyano-4-styrylcoumarins and 2-mercaptoacetophenones, proceeding through a sequence of thia-Michael/aldol (B89426)/annulation reactions, yields unique polycyclic chiral products containing coumarin, 2H-pyran-2-imine, and tetrahydrothiophene (B86538) units. acs.org This highly diastereoselective and enantioselective reaction is achieved using bifunctional catalysis. acs.org
Another strategy involves the remote (3+2)-cycloaddition between 4-(alk-1-en-1-yl)-3-cyanocoumarins and imines derived from salicylaldehyde (B1680747). acs.org This organocatalytic bifunctional activation leads to products bearing two biologically relevant units with high chemical and stereochemical efficiency, controlled by a quinine-derived catalyst. acs.org
Functionalization at the C-3 Position: Direct functionalization at the C-3 position is also a well-established strategy. A copper(I) iodide (CuI)-catalyzed reaction of coumarins with arylamines allows for the regioselective synthesis of 3-arylcoumarins under mild conditions. sioc-journal.cn This method demonstrates good functional group tolerance and is believed to proceed via a radical pathway. sioc-journal.cn Furthermore, a metal-free, iodine-assisted method has been developed for the regioselective C3-H chalcogenation of 4-phenyl aminocoumarin, enabling the introduction of selenium or sulfur moieties using diphenyl dichalcogenides. researchgate.net
Table 2: Examples of Regioselective Functionalization of Coumarin Derivatives
| Position | Reaction Type | Reagents/Catalyst | Functional Group Introduced | Reference |
|---|---|---|---|---|
| C-4 | Acylation | Aliphatic Aldehydes, Visible Light | Acyl group | researchgate.net |
| γ,δ (remote) | 1,6-Addition/Annulation | 2-Mercaptoacetophenones, Organocatalyst | Thiophene/Pyran-imine fused system | acs.org |
| γ,δ (remote) | (3+2)-Cycloaddition | Salicylaldehyde-derived imines, Quinine-derived catalyst | Polycyclic N,O-heterocycle | acs.org |
| C-3 | Arylation | Arylamines, CuI | Aryl group | sioc-journal.cn |
Photophysical Properties and Optoelectronic Characterization
Fluorescence Spectroscopy of 3-Cyanocoumarin and Derivatives
The fluorescence of coumarin (B35378) compounds is highly sensitive to their local environment, including polarity and microviscosity. nih.gov While coumarin itself exhibits weak fluorescence, the introduction of specific substituents can lead to strong fluorescence in the visible spectrum. researchgate.net The lactone group in coumarins helps to lock the C=C bond in a cis-conformation, which enhances their fluorescence quantum yield and photostability under UV light. researchgate.net
Absorption and Emission Spectra Analysis
The absorption and fluorescence spectra of this compound derivatives are significantly influenced by substituents and the solvent environment. For instance, 7-hydroxy-4-cyanocoumarins in organic solvents show an intense absorption band between 365-390 nm and an emission maximum between 450 and 470 nm. oup.com In aqueous solutions, the fluorescence maxima for these compounds are observed around 570-600 nm, with excitation maxima varying between 410 and 510 nm. oup.com The presence of a 4-cyano group can induce a significant long-wavelength shift in both absorption (30-40 nm in methanol) and emission (55-80 nm). oup.com
Derivatives such as phenylcoumarin-3-carboxylates with electron-donating groups at the 7-position exhibit fluorescence at longer wavelengths, for example, 420-460 nm in chloroform (B151607) and 460-504 nm in acetonitrile (B52724). acgpubs.org In contrast, cyanophenylbenzocoumarin-3-carboxylates show emission at shorter wavelengths in chloroform and ethanol (B145695) (308 to 388 nm), while in acetonitrile, some derivatives exhibit emission near the blue region (around 450 nm). acgpubs.org
A study of coumarin-triphenyliminophosphorane (TPIPP) derivatives revealed that upon oxidation, they exhibit a hypsochromic (blue) shift in absorption from approximately 430 nm to 350 nm. nih.govacs.org This blue-shifted absorption is consistent with the absorption pattern of the this compound chromophore. nih.govacs.org
The table below summarizes the absorption and emission data for selected this compound derivatives.
| Derivative | Solvent | Absorption Max (nm) | Emission Max (nm) |
| 7-Hydroxy-4-cyanocoumarins | Methanol | 405-430 | Green fluorescence |
| Phenylcoumarin-3-carboxylates (7-N,N-diethylamino) | Chloroform | - | 420-460 |
| Phenylcoumarin-3-carboxylates (7-N,N-diethylamino) | Acetonitrile | - | 460-504 |
| Cyanophenylbenzocoumarin-3-carboxylates | Chloroform | - | 308-388 |
| Cyanophenylbenzocoumarin-3-carboxylates | Ethanol | - | 308-388 |
| Coumarin-TPIPP (oxidized) | - | 350 | - |
Quantum Yield Determination
The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter for fluorescent compounds. The reported quantum yield for this compound itself is quite low, in the range of 0.006 to 0.02. nih.govacs.org However, specific substitutions on the coumarin ring can significantly enhance the quantum yield.
For example, certain cyanophenylbenzocoumarin-3-carboxylates have demonstrated high quantum yields in ethanol, with values of 0.70, 0.80, and 0.74 for compounds 9b, 9d, and 9e respectively, which are considerably higher than that of the standard Rhodamine B in the same solvent. acgpubs.org Another derivative, compound 6e, also showed a high quantum yield of 0.79 in ethanol. acgpubs.org
The oxidation of coumarin-TPIPP derivatives can lead to a substantial increase in their quantum yields. nih.govacs.org For instance, two such derivatives showed approximately 2.5-fold and 11-fold increases in their quantum yields after chemical oxidation. nih.gov This enhancement is attributed to an emissive radical effect originating from the in situ generation of radical cations at the iminophosphorane (P=N) bond. nih.govacs.org
The table below presents the quantum yields for several this compound derivatives.
| Compound | Solvent | Quantum Yield (Φf) |
| This compound | - | 0.006 - 0.02 |
| Cyanophenylbenzocoumarin-3-carboxylate (9b) | Ethanol | 0.70 |
| Cyanophenylbenzocoumarin-3-carboxylate (9d) | Ethanol | 0.80 |
| Cyanophenylbenzocoumarin-3-carboxylate (9e) | Ethanol | 0.74 |
| Phenylcoumarin-3-carboxylate (6e) | Ethanol | 0.79 |
| Coumarin-TPIPP Derivative 1 (oxidized) | - | ~2.5x increase |
| Coumarin-TPIPP Derivative 3 (oxidized) | - | ~11x increase |
Effects of Substituents on Photophysical Behavior
Substituents play a crucial role in modulating the photophysical properties of this compound. The introduction of an electron-donating group at the 7-position and an electron-withdrawing group at the 3-position creates a "push-pull" system, which can enhance intramolecular charge transfer (ICT) and influence the fluorescence properties. acgpubs.org
The presence of a cyano group at the 3-position generally favors the formation of a para-quinoidal resonance structure, which is important for the ICT state under photoexcitation. nih.govacs.org A 4-cyano group can lead to a significant bathochromic (red) shift in both absorption and emission spectra. oup.com
In a series of phenylcoumarin-3-carboxylates, those with an N,N-diethylamino group at the 7-position exhibited longer emission wavelengths compared to those with a morpholine (B109124) group, which can be attributed to the stronger electron-donating nature of the diethylamino group. acgpubs.org For cyanophenylbenzocoumarin-3-carboxylates, the presence of an additional aromatic nucleus in the acceptor part, along with a strong electron-withdrawing cyano group, can lead to extended conjugation and high quantum yields. acgpubs.org
Solvent Effects on Fluorescence (Solvatochromism)
Solvatochromism, the change in the color of a substance when it is dissolved in different solvents, is a prominent feature of this compound derivatives. The absorption and emission spectra of these compounds are often sensitive to the polarity of the solvent. acgpubs.orgacademie-sciences.fr
For instance, phenylcoumarin-3-carboxylates with a 7-N,N-diethylamino group show longer emission wavelengths in the more polar solvent acetonitrile (460-504 nm) compared to the less polar chloroform (420-460 nm). acgpubs.org In some cases, an increase in solvent polarity can lead to a blue shift (hypsochromic shift) in the fluorescence spectra due to intramolecular charge transfer. acgpubs.org
A study on 3-cyano-7-diethylaminocoumarin and its iminocoumarin analogs in various solvents showed that these compounds exhibit close spectroscopic behavior, with the iminocoumarins showing better fluorescence efficiency in polar and moderately protic solvents. academie-sciences.fr This indicates that the solvent environment can significantly impact the fluorescence quantum yield. academie-sciences.fr
Aggregation-Induced Emission (AIE) Phenomena
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. nih.gov This effect is often observed in molecules with rotatable parts, where the restriction of intramolecular rotation in the aggregated state blocks non-radiative decay pathways, leading to enhanced fluorescence. nih.gov
While AIE is commonly associated with propeller-like molecules, a coumarin derivative containing a seven-membered aliphatic ring (CD-7) has been reported to exhibit typical AIE characteristics. nih.gov In solution, the large aliphatic ring in CD-7 allows for out-of-plane twisting of the molecular backbone, which promotes non-radiative decay and results in poor emission. nih.gov In the aggregated state, this twisting motion is restricted, blocking the non-radiative channels and leading to strong fluorescence. nih.gov This finding suggests that AIE is a more general phenomenon and not limited to molecules with aromatic rotors. nih.gov
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Coumarin derivatives, particularly those with a "push-pull" electronic structure, have shown promising NLO properties.
A computational study on 3-styryl coumarin derivatives with a 4-cyano group revealed that the presence of the cyano group enhances intramolecular charge transfer, leading to a red shift in absorption and significant first-order hyperpolarizability values. ijsr.net These values were found to be 494 to 794 times that of urea (B33335), a standard NLO material, depending on the substituent's position. ijsr.net The NLO behavior was also found to be influenced by solvent polarity. ijsr.net
Another study investigating 3-styryl and 3-vinyl coumarin dyes using Density Functional Theory (DFT) found that the dye (E)-7-(diethylamino)-3-(4-nitrostyryl)-2H-chromen-2-one exhibited the highest NLO response. ias.ac.in The study also indicated that the first excited state is more polarized than the ground state, which is desirable for an enhanced NLO response. ias.ac.in
Spectroscopic Techniques for Photophysical Elucidation
The investigation of the photophysical behavior of this compound relies on a suite of spectroscopic techniques that probe the molecule's interaction with electromagnetic radiation. Standard methods such as UV-Visible absorption and fluorescence spectroscopy are fundamental in characterizing its electronic transitions. fishersci.ca
A particularly powerful method for obtaining detailed structural and dynamic information is two-dimensional infrared (2D IR) spectroscopy. This advanced technique has been used to study this compound by examining the interactions between its specific vibrational modes. Key vibrational modes investigated include the nitrile (C≡N) stretch at approximately 2240 cm⁻¹, the carbonyl (C=O) stretch at 1744 cm⁻¹, and a carbon-carbon double bond (C=C) stretch of the coumarin ring at 1613.7 cm⁻¹.
In a 2D IR experiment, the coupling and energy transfer between these vibrational modes are measured, which provides insights into the molecule's three-dimensional structure and how vibrational energy is transported across the molecular framework. For instance, cross-peaks observed between the C≡N and C=O modes in the 2D IR spectrum reveal their interaction, offering a measure of the distance and orientation between these two functional groups. This relaxation-assisted 2D IR (RA 2DIR) method can identify long-range connectivity patterns within the molecule by utilizing vibrational energy relaxation pathways to enhance the signals between distant modes.
Electronic Transitions and Intramolecular Charge Transfer (ICT)
The photophysical properties of this compound are dominated by π-π* electronic transitions and a significant intramolecular charge transfer (ICT) character. fishersci.cauni.luuni.lu The presence of the strongly electron-withdrawing cyano (-CN) group at the 3-position of the coumarin ring is crucial to this behavior. fishersci.cauni.lu
Upon photoexcitation, the cyano group facilitates the formation of a para-quinoidal resonance structure, which promotes a shift of electron density from the benzopyranone part of the molecule (the donor) to the cyano group (the acceptor). fishersci.cauni.lu This light-induced redistribution of electron density is known as an intramolecular charge transfer (ICT) state. fishersci.cauni.lu The formation of this ICT state is a key feature of "push-pull" systems, where electron-donating and electron-withdrawing groups are part of the same conjugated system.
The ICT process significantly influences the fluorescence properties of the molecule. While many coumarin derivatives are highly fluorescent, this compound itself is characterized by a very low fluorescence quantum yield (Φf), with reported values in the range of 0.006 to 0.02. fishersci.cauni.lu This suggests that the ICT state provides an efficient non-radiative decay pathway for the excited state, quenching potential fluorescence. The stereochemical behavior of probes based on the coumarin scaffold is primarily dependent on this intramolecular charge transfer. The charge transfer absorption and the corresponding emission are often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism, which is typical for molecules with a significant difference in dipole moment between their ground and excited states.
Computational Chemistry and Theoretical Modeling of 3 Cyanocoumarin
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. acs.orgacs.org It is based on using the spatially dependent electron density as the fundamental variable, which simplifies the complexity of the many-electron wavefunction. acs.org Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the description of excited states and the prediction of electronic spectra. acs.orgmdpi.com
DFT calculations are instrumental in elucidating the electronic structure of 3-cyanocoumarin. By solving the Kohn-Sham equations, researchers can determine ground-state properties, including the distribution of electron density, molecular orbital energies, and the location of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
The HOMO and LUMO, often referred to as frontier molecular orbitals (FMOs), are crucial for understanding a molecule's reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and the energy required for electronic excitation.
For coumarin-based systems, DFT studies have shown that the distribution and energy of these orbitals are significantly influenced by the nature and position of substituents on the coumarin (B35378) ring. plos.org In this compound, the electron-withdrawing cyano (-CN) group at the 3-position influences the electron density distribution across the pyrone ring and the fused benzene (B151609) ring. This substitution pattern affects the energies of the FMOs. DFT calculations can precisely map these electronic effects, showing the delocalization of electron density and identifying regions of the molecule that are electron-rich or electron-poor. This information is vital for predicting sites of electrophilic or nucleophilic attack. mdpi.com
| Computational Method | Property | Typical Finding for Substituted Coumarins |
|---|---|---|
| DFT (e.g., B3LYP functional) | HOMO Energy | Influenced by electron-donating/withdrawing groups, affecting electron-donating ability. |
| DFT (e.g., B3LYP functional) | LUMO Energy | Lowered by electron-withdrawing groups like -CN, enhancing electron-accepting ability. |
| DFT (e.g., B3LYP functional) | HOMO-LUMO Gap | Determines electronic excitation energy and chemical reactivity. |
| DFT (e.g., B3LYP functional) | Electron Density Distribution | Reveals charge polarization and reactive sites within the molecule. |
TD-DFT is a primary computational tool for predicting the photophysical properties of fluorescent molecules like this compound. mdpi.com It is used to calculate the energies of electronic excited states, which correspond to the absorption of light (UV-Vis absorption spectra). By optimizing the geometry of the first excited state, TD-DFT can also predict the energy of fluorescence emission, allowing for the estimation of Stokes shifts (the difference between the absorption and emission maxima).
Studies on various coumarin derivatives demonstrate that TD-DFT can accurately predict how different substituents affect their photophysical properties. nih.govnih.gov For instance, the introduction of the cyano group at the 3-position is known to cause a bathochromic (red) shift in both the absorption and emission spectra. nih.gov TD-DFT calculations can rationalize these shifts by analyzing the nature of the electronic transitions involved, typically from a HOMO to a LUMO state, which often possess intramolecular charge transfer (ICT) character. nih.gov The accuracy of these predictions is dependent on the choice of the functional and basis set. mdpi.com
Researchers use TD-DFT to:
Simulate UV-Vis Absorption Spectra: By calculating the vertical excitation energies and oscillator strengths of the lowest electronic transitions.
Predict Fluorescence Emission Wavelengths: By optimizing the geometry of the first excited state (S₁) and calculating the energy difference to the ground state (S₀).
Understand Solvent Effects: By incorporating solvent models (e.g., Polarizable Continuum Model - PCM) to predict how the photophysical properties change in different solvent environments (solvatochromism).
These theoretical predictions are invaluable for designing novel fluorescent probes and materials, as they allow for the in silico screening of compounds with desired optical properties before undertaking synthetic efforts. nih.gov
Elucidation of Electronic Structure
Molecular Dynamics Simulations
Molecular dynamics (MD) is a computational simulation method for analyzing the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal how the system evolves, providing detailed information on its dynamic behavior and conformational flexibility.
While specific MD simulation studies focusing solely on this compound are not extensively documented in dedicated publications, the technique is widely applied to coumarin derivatives to understand their behavior in complex environments, such as in solution or bound to biological macromolecules.
An MD simulation of this compound would typically involve:
System Setup: Placing the this compound molecule in a simulation box, often filled with a solvent like water, to mimic experimental conditions.
Force Field Application: Defining a force field (e.g., CHARMM, AMBER) that describes the potential energy of the system as a function of atomic coordinates. This includes terms for bond stretching, angle bending, torsions, and non-bonded interactions (van der Waals and electrostatic).
Simulation Run: Integrating the equations of motion numerically over a set period, from nanoseconds to microseconds, to generate an atomic-level trajectory.
Analysis: Analyzing the trajectory to calculate structural and dynamic properties, such as root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the formation of intermolecular interactions like hydrogen bonds.
MD simulations are particularly powerful when combined with molecular docking to assess the stability of a ligand-protein complex. For this compound as a potential ligand, MD simulations could verify whether it remains stably bound in the target's active site, observe any induced conformational changes in the protein, and provide a more dynamic picture of the binding interactions. Furthermore, MD can be used to study solvation dynamics, revealing how solvent molecules rearrange around the coumarin upon electronic excitation.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are widely used in drug discovery and toxicology to predict the activity of new, unsynthesized molecules.
A QSAR model is typically expressed as: Activity = f (Molecular Descriptors)
For a compound like this compound, a QSAR study would involve the following steps:
Data Collection: Assembling a dataset of coumarin derivatives with experimentally measured biological activity (e.g., IC₅₀ values for enzyme inhibition).
Descriptor Calculation: Calculating a large number of numerical descriptors for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), physicochemical (e.g., logP), and electronic (e.g., dipole moment, HOMO/LUMO energies from DFT) properties.
Model Building: Using statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, to build a regression or classification model that correlates a subset of the most relevant descriptors with the observed activity.
Validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external validation (using a test set of compounds not included in the model training).
Although specific QSAR models focused exclusively on this compound are part of larger studies, its descriptors can be readily calculated and used. The cyano group would significantly influence descriptors related to polarity, polarizability, and hydrogen bonding potential, making it a key feature in any QSAR model for a series of related compounds.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor binding.
In a typical docking study involving this compound, the process is as follows:
Preparation of Structures: A high-resolution 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The 3D structure of this compound is generated and optimized.
Binding Site Definition: The active site or binding pocket of the protein is identified.
Conformational Sampling: A docking algorithm systematically samples a large number of possible conformations and orientations of the ligand within the binding site.
Scoring: Each generated pose is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is predicted as the most likely binding mode.
Interaction Analysis: The best-ranked pose is analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between this compound and the amino acid residues of the protein.
Docking studies on various coumarin derivatives have revealed their potential to bind to a wide range of biological targets. For this compound, the coumarin scaffold can form hydrophobic and π-π interactions with aromatic residues (e.g., Tryptophan, Tyrosine, Phenylalanine), while the carbonyl oxygen and the nitrogen atom of the cyano group can act as hydrogen bond acceptors. These studies provide a static snapshot of the interaction, which is often further refined and validated using molecular dynamics simulations.
Theoretical Rationalization of Reactivity and Stereochemical Outcome
Computational chemistry provides a framework for rationalizing the reactivity and stereochemical outcomes of chemical reactions involving this compound. This is particularly relevant for complex asymmetric reactions where multiple stereoisomers can be formed.
A notable example is the use of this compound derivatives in organocatalytic asymmetric cycloaddition reactions. For instance, in the (3+2)-cycloaddition between 4-(alk-1-en-1-yl)-3-cyanocoumarins and imines, theoretical calculations are employed to explain the high diastereo- and enantioselectivity observed when using a chiral organocatalyst.
Theoretical models, often based on DFT calculations, can be constructed to:
Analyze Reaction Mechanisms: Map the potential energy surface of the reaction to identify the transition states and intermediates. The calculated energy barriers for different pathways can explain why one product is formed preferentially over others.
Explain Stereoselectivity: Model the transition state where the catalyst, this compound derivative, and the reacting partner interact. By analyzing the non-covalent interactions (e.g., hydrogen bonds) in the transition state assembly, researchers can understand how the chiral catalyst directs the approach of the reactants to favor the formation of a specific stereoisomer.
Rationalize Vinylogous Reactivity: Explain why a reaction occurs at a remote position of a conjugated system, as seen in the functionalization of 4-(alk-1-en-1-yl)-3-cyanocoumarins.
These theoretical studies provide a detailed mechanistic understanding that is often difficult to obtain through experimental means alone and are crucial for the rational design of new catalysts and synthetic methodologies.
Structure Activity Relationship Sar Studies of 3 Cyanocoumarin Derivatives
Influence of Substituent Position and Nature on Biological Efficacy
The biological efficacy of 3-cyanocoumarin derivatives is highly dependent on the position and chemical nature of various substituents on the coumarin (B35378) nucleus. acs.org The presence of the cyano group at the C-3 position is a key feature, enhancing the reactivity and potential bioactivity of these compounds. tandfonline.comontosight.ai Modifications at other positions, such as C-4, C-6, and C-7, have been extensively studied to understand their impact on the pharmacological profile. acs.orgresearchgate.net
Effect of Lipophilicity and Hydrophilicity
The balance between lipophilicity (hydrophobicity) and hydrophilicity of substituents plays a critical role in the antitumor activity of this compound derivatives. researchgate.net Studies have shown that the hydrophobic or hydrophilic nature of substituents at various positions can significantly affect the cytotoxic activity of these compounds against different cancer cell lines. researchgate.net For instance, the lipophilicity of substituents at the 2- or 3-positions, as well as fused rings at the 2,3-positions, has been found to be a significant factor in their antitumor efficacy. researchgate.net Similarly, in a series of 2-amino-4H-pyrano[3,2-h]quinoline derivatives, which share structural similarities with coumarins, the lipophilicity of specific groups at the 4-, 6-, and 9-positions was shown to manipulate their activity against diverse cell lines. researchgate.net This suggests that optimizing the lipophilic/hydrophilic balance is a key strategy in designing potent this compound-based therapeutic agents.
Role of Fused Rings and Heterocyclic Moieties
The incorporation of fused rings and various heterocyclic moieties onto the this compound scaffold is a common strategy to enhance biological activity. bookpi.orgrsc.org The cyano group at the C-3 position serves as a versatile handle for the introduction of biologically important units like triazole, thiadiazole, and other heterocyclic systems. bookpi.org This approach aims to create hybrid molecules with improved pharmacological profiles. nih.gov
Correlation between Molecular Structure and Specific Pharmacological Activities
The specific pharmacological activities of this compound derivatives are directly correlated with their molecular structure, including the nature and position of substituents. mdpi.comacs.org For example, the introduction of an acyl group at the C-3 position of the coumarin nucleus has been reported to yield highly potent and selective monoamine oxidase-B (MAO-B) inhibitors. researchgate.net Similarly, substitutions at the C-7 position can modulate the activity and selectivity of these compounds as MAO inhibitors. researchgate.net
The structural variability of the coumarin scaffold allows for fine-tuning of its biological properties. The addition of electron-withdrawing groups, such as a nitro group, or electron-donating groups, like alkylamines, can significantly enhance the antimicrobial and antitubercular potency of coumarin derivatives by improving their interactions with enzymatic targets. tandfonline.com
SAR Studies for Antimicrobial and Anticancer Activities
Structure-activity relationship (SAR) studies are crucial for the development of potent antimicrobial and anticancer agents based on the this compound scaffold. tandfonline.comresearchgate.net These studies have revealed key structural features that govern the biological activity of these compounds.
For antimicrobial activity, the presence of a cyano group at position 3 of the coumarin ring enhances reactivity, while diverse alkylamine groups at position 4 significantly influence antimicrobial efficacy. tandfonline.com In a study of novel coumarin derivatives, those with a this compound core showed specific activity against most gram-positive organisms and yeast. nih.gov Fused chromene derivatives have also demonstrated moderate to high antibacterial activity. semanticscholar.orgresearchgate.net
In the context of anticancer activity, SAR studies have highlighted the importance of substituents on the coumarin ring. nih.gov For instance, in a series of coumarin-artemisinin hybrids, the presence of 3-chloro and 4-methyl substituents on the coumarin moiety resulted in greater activity, whereas a 3-ethoxycarbonyl group led to reduced efficacy. nih.gov The cytotoxic effects of this compound derivatives are often linked to the lipophilicity of the substituents and the presence of fused rings. researchgate.net For example, some 3-(coumarin-3-yl)-acrolein derivatives have shown potent anticancer activity, with most exhibiting low cytotoxicity towards normal human cells, indicating good selectivity for cancer cells. nih.gov
SAR in Enzyme Inhibition (e.g., Monoamine Oxidases, COX-2)
The this compound scaffold has been a fertile ground for the development of potent enzyme inhibitors, with SAR studies providing valuable insights into the structural requirements for activity against enzymes like monoamine oxidases (MAOs) and cyclooxygenase-2 (COX-2).
Monoamine Oxidases (MAOs): A large number of coumarin derivatives have been evaluated for their MAO inhibitory activity, with many showing a preference for MAO-B. acs.org The introduction of substituents at the C-3 position of the coumarin scaffold is known to inhibit MAO activity. scienceopen.com Specifically, 3-phenyl substitution in coumarin derivatives has been found to significantly enhance MAO-B inhibition. scienceopen.com In contrast, 4-phenyl substitution is more effective for MAO-A inhibition. scienceopen.com The nature and length of the substituent at the 7-position of the coumarin scaffold also affect specificity and selectivity. scienceopen.com For instance, 7-benzyloxy-substituted derivatives of 3,4-dimethylcoumarin have shown high inhibitory activity towards MAO-B. acs.org Furthermore, the introduction of a hydrazido substituent at C3 of the coumarin ring has been shown to be important for obtaining highly potent and selective hMAO-B inhibitors. researchgate.net
Cyclooxygenase-2 (COX-2): SAR studies have also been conducted on coumarin derivatives as COX-2 inhibitors. While direct SAR studies on this compound for COX-2 inhibition are less common, related coumarin structures provide valuable information. For instance, in a series of sclerotiorin (B1681566) derivatives, which share some structural features with coumarins, a positive correlation was observed between cytotoxic activity and COX-2 inhibitory activity. mdpi.com In another study, 3,3′-bihalocoumarins, derived from 7-halocoumarin-3-acetic acids, showed strong selective COX-2 inhibition, suggesting their potential as lead compounds for COX-2-targeted drug development. researchgate.net The presence of a hydrogen acceptor group, such as a methoxy (B1213986) or fluorine substituent at the para-position of an N-3 phenyl ring in certain heterocyclic systems, has been shown to improve the selectivity and potency of COX-2 inhibition, a principle that could be applicable to the design of this compound-based COX-2 inhibitors. nih.gov
Advanced Applications in Biological and Biomedical Research
Pharmaceutical Development and Therapeutic Potential
The unique chemical structure of coumarins, characterized by a benzopyrone core, allows for extensive modification, making them a "privileged scaffold" in drug discovery. researchgate.netunimi.itmdpi.com The introduction of a cyano (-CN) group at the C-3 position of the coumarin (B35378) ring system significantly influences the molecule's electronic properties and reactivity, paving the way for the development of potent therapeutic agents. acs.orgtandfonline.com
Anticancer and Antiproliferative Agents
Derivatives of 3-cyanocoumarin have demonstrated notable potential as anticancer and antiproliferative agents. ontosight.airesearchgate.net Research has shown that these compounds can induce apoptosis (programmed cell death) and inhibit the proliferation of various cancer cell lines. nih.govresearchgate.netnih.govnih.gov
One area of investigation involves the synthesis of coumarin-acrolein hybrids, which have shown remarkable inhibitory activity against cancer cells with low cytotoxicity to normal cells. nih.govfrontiersin.org For instance, certain 3-(coumarin-3-yl)-acrolein derivatives have been found to suppress migration and invasion of cancer cells and induce apoptosis through the PI3K/AKT-mediated Bcl-2 signaling pathway. nih.govnih.gov
Furthermore, N-mustard substituted coumarin derivatives, synthesized from 3-cyano-4-chlorocoumarin, have exhibited moderate to good anticancer activity against PC-3 human cancer cell lines. ijettjournal.org The introduction of different substituents on the coumarin nucleus has been shown to significantly impact the antiproliferative activity. nih.govfrontiersin.org For example, some studies have indicated that hydroxyl, methyl, or bromine substitutions at the C-6 position can enhance anticancer activity against certain cell lines. nih.gov
Some this compound derivatives have been investigated as potential inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many hypoxic tumors and associated with cancer progression. nih.govsci-hub.se By selectively inhibiting CA IX, these compounds present a targeted approach to cancer therapy. sci-hub.se
Table 1: Anticancer and Antiproliferative Activity of this compound Derivatives
| Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference(s) |
| 3-(coumarin-3-yl)-acrolein hybrids | A549, KB, Hela, MCF-7 | Inhibition of proliferation, migration, and invasion; induction of apoptosis | nih.govnih.govfrontiersin.org |
| N-mustard substituted coumarins | PC-3 | Cytotoxicity | ijettjournal.org |
| 2-Aminochromeno[2,3-b]pyridine-3-carbonitriles | Various | Antiproliferative effect, cell cycle arrest, apoptosis induction | researchgate.net |
| Coumarin-3-carboxylic acid derivatives | Hela, HCT116 | Cytotoxicity, inhibition of lactate (B86563) transport | nih.gov |
| Coumarin-1,2,3-triazole hybrids | MDA-MB-231 | Antiproliferative activity under hypoxic conditions | sci-hub.se |
Antimicrobial Agents (Antibacterial, Antifungal, Anti-HIV, Antitubercular)
The coumarin nucleus is a key component in many compounds exhibiting a broad spectrum of antimicrobial activities. researchgate.netacs.orgfrontiersin.orgresearchgate.net this compound and its derivatives have been specifically investigated for their potential to combat various pathogens, including bacteria, fungi, and viruses. bhu.ac.inontosight.airesearchgate.netnih.gov
Studies have shown that this compound itself exhibits specific activity against most gram-positive organisms and yeast, with lower activity against most gram-negative bacteria. nih.gov The minimum inhibitory concentration (MIC) values indicate that it is particularly active against E. coli and to a lesser extent against S. aureus and C. albicans. nih.gov
The introduction of various substituents to the this compound scaffold has led to the development of compounds with enhanced antimicrobial properties. For example, the synthesis of 4-(dialkyl/alkyl)amino)-2-oxo-2H-chromene-3-carbonitriles from 4-chloro-3-cyanocoumarin has yielded derivatives with promising activity against Mycobacterium tuberculosis and E. coli. tandfonline.com The cyano group at the C-3 position is believed to enhance the reactivity of these compounds. tandfonline.com
Furthermore, research into coumarin-based heterocyclic compounds has demonstrated their potential as antimicrobial agents. bhu.ac.intandfonline.com Some 3-substituted coumarin derivatives have been reported to possess antibacterial and antifungal activities. tandfonline.com The development of coumarin hybrids, combining the coumarin scaffold with other bioactive moieties, is an active area of research for creating novel antimicrobial and antitubercular therapies. tandfonline.comresearchgate.net
Table 2: Antimicrobial Spectrum of this compound and Its Derivatives
| Compound/Derivative | Target Organism(s) | Type of Activity | Reference(s) |
| This compound | Gram-positive bacteria, Yeast (C. albicans), E. coli, S. aureus | Antibacterial, Antifungal | nih.gov |
| 4-(dialkyl/alkyl)amino coumarins | Mycobacterium tuberculosis, E. coli | Antibacterial | tandfonline.com |
| 3-Cyanonaphtho[1,2-(e)]pyran-2-one | Gram-positive bacteria, Yeast, E. coli, S. aureus | Antibacterial, Antifungal | nih.gov |
| Coumarin-thiosemicarbazone hybrids | Escherichia coli MTCC 443 | Antibacterial | tandfonline.com |
| Thiazolidinone-conjugated coumarins | Gram-positive and Gram-negative bacteria | Antibacterial | frontiersin.org |
Anti-inflammatory Properties
Coumarin and its derivatives have long been recognized for their anti-inflammatory properties. researchgate.netnih.govnih.gov These compounds can exert their effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways. nih.govmdpi.com
Research suggests that the anti-inflammatory activity of coumarins is associated with an aromatic group attached at the 3-position of the coumarin nucleus. nih.gov Derivatives of this compound have been designed and evaluated for their potential as anti-inflammatory agents. acs.org These compounds have been shown to inhibit carrageenan-induced paw edema in rats, a common model for acute inflammation. researchgate.net
The mechanism of action for the anti-inflammatory effects of coumarin derivatives often involves the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). nih.govresearchgate.net By blocking these enzymes, coumarins can reduce the production of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation. nih.gov For instance, some 3,3′-bihalocoumarins have demonstrated strong and selective COX-2 inhibition, highlighting their potential as targeted anti-inflammatory drugs. researchgate.net
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of diseases. nih.gov Coumarins, including derivatives of this compound, have been investigated for their antioxidant properties. researchgate.netontosight.aimdpi.comresearchgate.net
The antioxidant activity of coumarins is often attributed to their ability to scavenge free radicals and chelate metal ions. nih.gov The specific structure of the coumarin scaffold, with its conjugated system, provides excellent charge and electron transport properties. nih.gov
Studies on various 3-substituted coumarins have demonstrated their capacity to interact with stable free radicals like 1,1-diphenyl-2-picryl-hydrazyl (DPPH) and to scavenge superoxide (B77818) anion radicals. researchgate.netresearchgate.net The anti-inflammatory activity of some coumarin derivatives appears to be connected to their reducing activity. researchgate.net The introduction of hydroxyl groups to the coumarin ring can significantly enhance antioxidant activity. nih.gov
Enzyme Inhibitors (e.g., Acetylcholinesterase, Monoamine Oxidases, COX-2)
The ability of coumarin derivatives to inhibit specific enzymes is a key aspect of their therapeutic potential. mdpi.comontosight.ainih.govmdpi.com Derivatives of this compound have been explored as inhibitors of several important enzymes implicated in various diseases.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitors: Inhibition of these enzymes is a primary strategy for the treatment of Alzheimer's disease. mdpi.comnih.gov Furo[3,2-c]coumarin derivatives, which can be synthesized from this compound precursors, have shown potential as low-micromolar inhibitors of AChE. mdpi.comnih.gov
Monoamine Oxidase (MAO) Inhibitors: MAO inhibitors are used in the treatment of depression and neurodegenerative disorders like Parkinson's disease. mdpi.comresearchgate.netdntb.gov.ua Certain furo[3,2-c]coumarin derivatives have exhibited highly selective activity against MAO-B. mdpi.comnih.gov Additionally, 3-phenylcoumarin (B1362560) derivatives have been identified as potent inhibitors of MAO-B. researchgate.net
Cyclooxygenase-2 (COX-2) Inhibitors: As mentioned in the anti-inflammatory section, selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects. researchgate.netnih.gov Some 3,3′-bihalocoumarins have shown strong and selective COX-2 inhibition. researchgate.net
Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors: GSK-3β is a target for diseases such as Alzheimer's, type II diabetes, and cancer. nih.gov Certain coumarin derivatives have demonstrated remarkable activity as GSK-3β inhibitors. nih.gov
Anticoagulant Agents
While coumarin itself is not an anticoagulant, some of its derivatives are well-known for their ability to inhibit blood clotting. researchgate.netwikipedia.orgresearchgate.net The most famous example is warfarin, a synthetic derivative of 4-hydroxycoumarin (B602359). The anticoagulant properties of these compounds stem from their ability to inhibit the synthesis of vitamin K, a crucial factor in the coagulation cascade. wikipedia.org
The 3-position of the coumarin ring plays a role in its anticoagulant activity. Research has explored the synthesis of various 3-substituted coumarins for their potential as anticoagulant agents. researchgate.netresearchgate.netsci-hub.se The development of coumarin hybrids and other derivatives continues to be an area of interest for creating new and effective anticoagulants. researchgate.net
Anticonvulsant Activity
Coumarins and their derivatives have demonstrated significant potential as anticonvulsant agents. mdpi.com While research on a wide range of coumarin-based compounds is ongoing, the core coumarin structure is a key pharmacophore in the development of new anticonvulsant drugs. nih.govafricanjournalofbiomedicalresearch.com The anticonvulsant effect of coumarin derivatives is often evaluated using models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests. researchgate.netmdpi.combiomedpharmajournal.org
Structure-activity relationship (SAR) studies indicate that the nature of substituents on the coumarin skeleton plays a crucial role in modulating anticonvulsant activity. nih.gov The presence of electron-donating or electron-withdrawing groups, as well as the addition of various heterocyclic moieties, can significantly alter the compound's efficacy. nih.govmdpi.com For instance, in one study on quinazolin-4(3H)-one derivatives, compounds with an electron-withdrawing cyano group (p-CN-C6H4-) showed notable anticonvulsant potential. mdpi.com
Although direct studies focusing solely on the anticonvulsant properties of this compound are part of a broader investigation into coumarin derivatives, the known bioactivity of this structural class suggests its relevance in the ongoing search for novel epilepsy treatments. sciforum.net
Fluorescent Probes and Imaging Agents
The inherent fluorescence of this compound and its derivatives makes them highly valuable in the development of probes and imaging agents for biological systems. ontosight.aichemimpex.com These compounds are characterized by their ability to emit light upon excitation, a property that can be modulated by their local environment or specific molecular interactions. chim.it
This compound-based fluorescent probes are increasingly used for biomedical imaging, enabling the visualization of cellular and subcellular structures and processes. chemimpex.com The strategic design of these probes allows for high sensitivity and specificity in targeting and imaging. chim.it
Derivatives of this compound have been engineered to act as "turn-on" fluorescent probes. frontiersin.orgfrontiersin.org For example, probes have been developed that are initially non-fluorescent but become highly fluorescent upon reaction with a specific biological target, such as the enzyme NAD(P)H: quinone oxidoreductase 1 (NQO1), which is a biomarker for certain cancers. frontiersin.orgfrontiersin.orgnih.gov This activation mechanism involves the in-situ formation of a fluorescent compound like 7-diethylamino-3-cyanocoumarin, leading to a significant change in fluorescence intensity that can be readily detected. frontiersin.orgnih.gov
The table below summarizes key characteristics of some this compound-based probes used in biomedical imaging.
The fluorescence of this compound derivatives can be quenched or enhanced in the presence of specific analytes, making them effective as fluorescent sensors. mdpi.comacs.org This property is exploited in various detection technologies.
For instance, coumarin-based probes have been synthesized for the detection of metal ions like copper(II) and iron(III). mdpi.com The interaction between the probe and the metal ion leads to a significant decrease in fluorescence, allowing for the quantification of the ion. mdpi.com Similarly, polymer-bound coumarin derivatives have been developed as "turn-on" fluorescence sensors for detecting water content in organic solvents. acs.org In this system, the presence of water triggers a reaction that releases a highly fluorescent this compound derivative. acs.org
The versatility of this compound chemistry allows for the creation of sensors for a wide range of molecules and environmental conditions. ontosight.ai
This compound-based fluorescent compounds are particularly useful for cell-based imaging and the early detection of cancer cells. researchgate.netresearchgate.netresearchgate.net Their ability to selectively stain cells or respond to the unique microenvironment of cancer cells makes them powerful tools in cancer research. researchgate.netaats.org
Probes have been designed to specifically target and image cancer cells by recognizing overexpressed enzymes like NQO1. frontiersin.orgnih.govresearchgate.net Upon entering a cancer cell with high levels of NQO1, these probes are activated, and the resulting fluorescence allows for the clear identification of malignant cells. frontiersin.orgnih.gov This approach has been successfully applied to fluorescence imaging in living cells, demonstrating the potential for early cancer diagnosis. frontiersin.orgnih.govresearchgate.net
The table below highlights research findings on the use of this compound derivatives for cancer cell detection.
Advanced Applications in Materials Science and Optoelectronics
Design of Organic Light-Emitting Diodes (OLEDs) and Fluorescent Dyes
Derivatives of 3-cyanocoumarin are increasingly recognized for their potential in the development of organic light-emitting diodes (OLEDs) and as highly efficient fluorescent dyes. researchgate.net The core structure of this compound, featuring a coumarin (B35378) ring with a cyano group at the 3-position, provides a versatile platform for creating materials with tailored optical and electronic properties. ontosight.ai
The introduction of an electron-withdrawing cyano (CN) group at the C-3 position of the coumarin ring promotes a para-quinoidal resonance structure, which is beneficial for the intramolecular charge transfer (ICT) state under photoexcitation. nih.gov This characteristic is crucial for the performance of OLEDs. Researchers have synthesized various this compound derivatives and investigated their photophysical and electrochemical properties. These studies have shown that by modifying the substituents on the coumarin core, it is possible to tune the emission color and improve the efficiency of OLED devices. ktu.edumdpi.com For instance, some derivatives exhibit high fluorescence quantum yields in solid films, a desirable trait for emissive layers in OLEDs. ktu.edu
The versatility of coumarin-based compounds allows for their use as fluorescent dyes in a wide range of applications, from biological imaging to optical brighteners. researchgate.netlookchem.comscispace.com The strong fluorescence of this compound derivatives makes them particularly suitable for these purposes. lookchem.comchemimpex.com They are often used as key components in the production of fluorescent dyes due to their robust fluorescence properties. lookchem.com The photophysical properties of these dyes, such as their large Stokes shifts and high quantum yields, can be finely tuned by introducing electron-donating groups at the 7-position and electron-withdrawing groups at the 3-position. mdpi.com
| Coumarin Derivative | Application | Key Feature |
| This compound | Fluorescent Dyes, OLEDs | Strong fluorescence, versatile core structure. researchgate.netontosight.ailookchem.com |
| 7-Aminocoumarins | Fluorescent Probes | High environmental sensitivity, strong solvatochromism. nih.gov |
| 4-Trifluoromethyl Substituted 7-Aminocoumarins | Fluorescent Probes | Strong red-shift in polar solvents. nih.gov |
| 3-Perfluoroalkylated Coumarins | Fluorescent Probes, Electronic Devices | Excellent fluorescence in solution and solid state. rsc.org |
Photonic and Optoelectronic Device Integration
The integration of this compound and its derivatives into photonic and optoelectronic devices is an area of active research. ktu.edulookchem.com Nanotechnology plays a significant role in this field by enabling the creation of novel materials and devices with enhanced performance. alliedacademies.org The unique optical properties of nanomaterials like quantum dots and nanowires, combined with advanced nanofabrication techniques, have revolutionized photonics and optoelectronics. alliedacademies.orgnih.gov
Coumarin-based materials are being explored for their potential in various optoelectronic applications due to their intrinsic optical properties and relative ease of synthesis. ktu.edu Studies have shown that materials derived from coumarin can be thermally stable and possess glass-forming abilities, which are important for device fabrication. ktu.edu Their favorable electrochemical properties, such as high ionization potentials, make them suitable for use in optoelectronic devices. ktu.edu The development of 2D artificial microstructures offers a platform for efficiently controlling light, which is crucial for applications in sensing, imaging, and communications. nih.gov
Applications in Laser Technology
Coumarin derivatives are well-established as effective laser dyes, particularly for producing blue-green laser light. azooptics.comresearchgate.net While the parent coumarin molecule is non-fluorescent, the substitution of functional groups at various positions can induce intense fluorescence, a prerequisite for laser action. azooptics.com
Certain coumarin dyes are known for their broad absorption spectra and high quantum yields, which contribute to their efficiency as laser media. scbt.com They can be pumped by various sources, including flashlamps and other lasers, to produce short, high-power pulses. azooptics.comresearchgate.net These characteristics make coumarin dye lasers valuable tools in applications such as fast photochemical reaction studies and for pumping other dye lasers. azooptics.com However, a notable challenge with coumarin-based laser dyes is their limited photostability, as they can degrade under laser irradiation. azooptics.com
| Coumarin Dye | Lasing Wavelength (nm) | Key Characteristics |
| Coumarin 1 | Not specified | Exceptional photostability, broad absorption spectrum. scbt.com |
| Coumarin 2 | Not specified | Extensive π-conjugated structure, high fluorescence quantum yields. scbt.com |
| Coumarin 6 | Not specified | Strong fluorescence, high quantum yield, remarkable solvatochromism. scbt.com |
| Coumarin 120 (7-amino-4-methylcoumarin) | 440 | Emits in the blue region of the spectrum. azooptics.com |
| 7-diethylamino-4-methylcoumarin | 460 | One of the first coumarin laser dyes. azooptics.com |
| Coumarin 337 | Not specified | High quantum yield, broad absorption spectrum. scbt.com |
Supramolecular Chemistry and Host-Guest Systems
The principles of supramolecular chemistry, which focus on the non-covalent interactions between molecules, are central to understanding and designing complex molecular assemblies. uclouvain.befiveable.me Host-guest chemistry, a key area within supramolecular chemistry, involves the specific binding of a "guest" molecule within the cavity of a "host" molecule. fiveable.me
Coumarin derivatives, including this compound, are utilized in supramolecular chemistry due to their interesting structural and photophysical properties. scispace.com The formation of host-guest complexes can significantly alter the properties of the guest molecule. For example, the encapsulation of a fluorescent dye like a coumarin derivative within a host molecule, such as a cyclodextrin, can enhance its fluorescence intensity and stability. nih.govfrontiersin.org This is often attributed to the restriction of non-radiative decay processes of the dye when confined within the host's cavity. frontiersin.org
Analytical Methodologies for Characterization of 3 Cyanocoumarin and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 3-cyanocoumarin derivatives. One-dimensional (¹H and ¹³C NMR) and two-dimensional (HSQC, HMBC) experiments offer a comprehensive view of the atomic connectivity and spatial relationships within the molecule.
¹H NMR: The ¹H NMR spectrum provides information about the chemical environment of protons. For a series of synthesized 3-cyano-coumarin derivatives, the proton signals are typically observed in specific regions. For instance, the olefinic proton at the C4 position of the coumarin (B35378) ring often appears as a singlet at approximately 8.8 ppm. Aromatic protons generally resonate as a multiplet between 7.1 and 8.4 ppm. jcsp.org.pk
¹³C NMR: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. In 3-[(4-methoxyphenyl)methylidene]-1H,3H-naphtho[1,8-cd]-pyran-1-one, the carbonyl carbon (C=O) signal appears at a high chemical shift of around 159.80 ppm, while the carbon of the methoxy (B1213986) group (-OCH₃) is found at a much lower chemical shift of about 55.18 ppm. mdpi.com The olefinic carbon at C-3 is observed at approximately 144.61 ppm. mdpi.com
HSQC and HMBC: Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for assigning proton and carbon signals unequivocally. researchgate.netcolumbia.edu HSQC correlates directly bonded proton and carbon atoms, while HMBC shows correlations between protons and carbons that are two or three bonds apart, and occasionally four bonds in conjugated systems. columbia.edu These correlations help to piece together the molecular framework. For example, in an amino acid-coumarin hybrid, HMBC was used to confirm the connectivity between different parts of the molecule. researchgate.net
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. pnas.orgmdpi.comresearchgate.net In this compound and its derivatives, characteristic absorption bands are observed for the nitrile (C≡N) and carbonyl (C=O) groups.
The linear IR spectrum of this compound shows distinct peaks for the C≡N stretch at 2240 cm⁻¹, the C=O stretch at 1744 cm⁻¹, and a C=C stretch at 1613.7 cm⁻¹. pnas.org For a series of synthesized 3-cyano-coumarin derivatives, the C≡N stretching vibration appears in the range of 2202–2208 cm⁻¹, and the C=O stretch is observed between 1683–1684 cm⁻¹. mdpi.com In another example, the IR spectrum of coumarin-3N-(4-bromo-2-benzoyl-phenyl) carboxamide showed a C=O stretching vibration at 1721 cm⁻¹. jcsp.org.pk
| Functional Group | Wavenumber (cm⁻¹) | Reference |
| C≡N | 2240 | pnas.org |
| C=O | 1744 | pnas.org |
| C=C | 1613.7 | pnas.org |
| C≡N (derivatives) | 2202-2208 | mdpi.com |
| C=O (derivatives) | 1683-1684 | mdpi.com |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. nih.gov It involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.
For this compound, high-resolution mass spectrometry can provide a precise molecular weight. google.com Electron impact mass spectrometry (EI-MS) of 3-cyano-7-ethoxycoumarin (B1664124) shows a molecular ion peak (M⁺) at m/z 215, along with fragment ions at m/z 187 (M-C₂H₄) and m/z 159 (M-C₂H₄-CO). google.com Similarly, the mass spectrum of 3-cyano-7-pentoxycoumarin displays a molecular ion at m/z 257 and fragment ions corresponding to the loss of the pentoxy group and subsequent loss of carbon monoxide. google.com MS/MS data from the NIST Mass Spectrometry Data Center for this compound shows a precursor ion [M+H]⁺ at m/z 172.0393, with major fragment peaks at m/z 128.1 and 144.1. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems like coumarins. The absorption spectra of this compound and its derivatives are sensitive to their chemical environment and structural modifications.
The UV-Vis absorption spectrum of this compound shows a characteristic absorption pattern. nih.gov For instance, in THF, coumarin-triphenyliminophosphorane derivatives, which contain the this compound chromophore, exhibit blue-shifted absorption patterns centered around 350 nm. nih.gov The excitation and emission spectra of 7-hydroxy and 7-ethoxy derivatives of this compound have also been recorded, highlighting their fluorescence properties. google.com
Chromatographic Techniques for Purity and Separation
Chromatographic techniques are essential for the purification of synthesized compounds and for assessing their purity. Thin-Layer Chromatography (TLC) and Ultra-Performance Convergence Chromatography (UPC²) are two such methods used for this compound and its derivatives.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for monitoring the progress of a reaction and for preliminary purity checks. bjbms.org For example, the purity of 7-alkoxy derivatives of this compound was assessed using TLC on silica (B1680970) gel with an ethyl acetate/toluene (3:1) solvent system. The different derivatives exhibited distinct Rf values: 0.36 for the 7-hydroxy derivative, 0.52 for the 7-ethoxy derivative, and 0.58 for the 7-pentoxy derivative. google.com
Future Research Directions and Challenges in 3 Cyanocoumarin Chemistry
Development of Novel and Sustainable Synthetic Pathways
A primary objective for future research is the creation of new, efficient, and environmentally conscious methods for synthesizing 3-cyanocoumarins. Although traditional techniques like the Knoevenagel condensation are well-established, they frequently necessitate harsh reaction conditions, toxic catalysts, and prolonged reaction times. Future endeavors are anticipated to concentrate on several pivotal areas:
Green Chemistry Approaches: There is a growing emphasis on the use of greener solvents like water and ionic liquids, alternative energy sources such as microwave and ultrasound irradiation, and catalyst-free or reusable catalyst systems. researchgate.net The aim is to develop more sustainable synthetic routes that minimize environmental impact.
One-Pot, Multi-Component Reactions (MCRs): A significant goal is the design of novel MCRs that facilitate the construction of the 3-cyanocoumarin core in a single, efficient step from simple and readily available starting materials. These reactions enhance atom economy and curtail waste generation, in line with the principles of green chemistry.
Flow Chemistry: Continuous flow synthesis presents benefits in terms of safety, scalability, and precise command over reaction parameters. The application of flow chemistry to the synthesis of 3-cyanocoumarins could result in more efficient and reproducible production methods.
Exploration of Undiscovered Reactivity Patterns
The distinct electronic and steric characteristics of the this compound scaffold imply that its reactivity is not yet entirely elucidated. Future research will endeavor to uncover and harness new reactivity patterns of the cyano group, the pyrone ring, and the benzene (B151609) ring.
Novel Transformations of the Cyano Group: While the cyano group is frequently employed as a precursor for other functional groups, such as carboxylic acids and amides, there is potential for discovering new, selective transformations. This could encompass novel cycloaddition reactions, metal-catalyzed cross-coupling reactions directly involving the cyano group, or its engagement in radical-mediated processes.
Reactivity of the C3-C4 Double Bond: The electron-withdrawing character of the cyano group at the C3 position activates the C3-C4 double bond for a variety of nucleophilic additions and cycloaddition reactions. Investigating reactions with a broader spectrum of nucleophiles and dienophiles could lead to the synthesis of novel heterocyclic systems fused to the coumarin (B35378) core.
Functionalization of the Benzene Ring: Although numerous studies have concentrated on the pyrone ring, the selective functionalization of the benzene moiety of the this compound scaffold continues to be a challenge. The development of new methodologies for regioselective C-H activation and functionalization of the aromatic ring will be essential for generating a wider diversity of derivatives.
Rational Design of Highly Potent and Selective Bioactive Agents
3-Cyanocoumarins have demonstrated potential as foundational structures for a range of bioactive agents. ontosight.ai However, future research will be directed towards the rational design of compounds with heightened potency, selectivity, and enhanced pharmacokinetic profiles.
Structure-Based Drug Design: By employing X-ray crystallography and molecular modeling, researchers can devise this compound derivatives that bind with high affinity and selectivity to particular biological targets. This strategy has been effectively utilized in the development of inhibitors for enzymes like monoamine oxidases and carbonic anhydrases.
Target Identification and Validation: A considerable challenge lies in the identification and validation of new biological targets for compounds based on this compound. This will necessitate a multidisciplinary approach, integrating chemical synthesis, biochemical screening, and cell-based assays.
Fragment-Based Drug Discovery: This method involves the screening of smaller, simpler molecular fragments that bind to a biological target. Promising fragments can subsequently be expanded or linked to formulate more potent lead compounds. The application of this strategy to the this compound scaffold could expedite the discovery of new drug candidates.
Integration into Advanced Functional Materials
The distinctive photophysical properties of 3-cyanocoumarins, including their fluorescence, render them appealing candidates for integration into advanced functional materials. ontosight.ai
Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yields and tunable emission wavelengths of certain this compound derivatives make them promising materials for application as emitters or dopants in OLEDs. Future work will concentrate on designing molecules with superior thermal stability and charge transport properties to enhance device performance.
Chemosensors and Biosensors: The fluorescence of 3-cyanocoumarins can be responsive to the presence of specific analytes, such as metal ions, anions, or biomolecules. This characteristic can be leveraged to develop highly sensitive and selective fluorescent probes for environmental monitoring and medical diagnostics.
Photovoltaics: Research into the application of coumarin derivatives in dye-sensitized solar cells (DSSCs) is an active field. Future initiatives will aim to design this compound-based dyes with broader absorption spectra and more efficient electron injection into the semiconductor material to augment solar cell efficiency.
Advanced Computational Modeling for Structure-Property Relationships
Computational chemistry is assuming an increasingly vital role in the understanding and prediction of molecular properties. For 3-cyanocoumarins, advanced computational modeling will be crucial in several respects:
Predicting Spectroscopic and Photophysical Properties: Quantum chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be utilized to predict the absorption and emission spectra of this compound derivatives. This facilitates the in silico screening of extensive libraries of compounds to identify candidates with desired optical properties.
Modeling Reaction Mechanisms: Computational studies can furnish detailed insights into the mechanisms of reactions involving 3-cyanocoumarins, aiding in the explanation of observed reactivity and guiding the design of new synthetic methodologies.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies: These studies seek to establish mathematical relationships between the chemical structure of a molecule and its biological activity or physical properties. The application of QSAR and QSPR to 3-cyanocoumarins can accelerate the identification of potent bioactive agents and functional materials.
Overcoming Stereochemical Control Challenges in Complex Syntheses
As the complexity of target molecules incorporating the this compound scaffold escalates, the control of stereochemistry emerges as a critical challenge.
Asymmetric Catalysis: The development of novel chiral catalysts for the enantioselective or diastereoselective synthesis of this compound derivatives is a primary objective. This is of particular importance for the synthesis of bioactive compounds, where a specific stereoisomer is frequently responsible for the desired biological activity. acs.org
Chiral Pool Synthesis: The utilization of readily available chiral starting materials (the chiral pool) to introduce stereocenters into the this compound scaffold represents another significant strategy.
Stereoselective Reactions: The exploration and development of stereoselective transformations of the this compound core, such as asymmetric additions to the C3-C4 double bond, will be indispensable for accessing a broader array of complex, stereochemically defined molecules. mdpi.com
Expansion of Biomedical and Technological Applications
While 3-cyanocoumarins have already shown potential in several areas, there is substantial scope for broadening their applications. ontosight.ai
Theranostics: The amalgamation of the therapeutic and diagnostic capabilities of 3-cyanocoumarins into a single agent (a theranostic) is a compelling future direction. For instance, a fluorescent this compound derivative could be engineered to selectively target cancer cells, enabling both imaging and therapy.
Photodynamic Therapy (PDT): Certain coumarin derivatives can function as photosensitizers, generating reactive oxygen species upon light irradiation, which can be employed to eliminate cancer cells. The investigation of the potential of 3-cyanocoumarins in PDT is a promising avenue of research.
Agrochemicals: The biological activity of 3-cyanocoumarins is not confined to human medicine. There is potential for the development of new herbicides, insecticides, or fungicides based on this scaffold.
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for 3-Cyanocoumarin, and how can spectral data (e.g., IR, NMR) validate its purity and structure?
- Methodological Answer: Synthesis typically involves Knoevenagel condensation of salicylaldehyde derivatives with cyanoacetic acid. Post-synthesis, IR spectroscopy confirms the carbonyl (C=O) and nitrile (C≡N) functional groups (peaks at ~1725 cm⁻¹ and ~2226 cm⁻¹, respectively). ¹H-NMR in CDCl₃ shows aromatic protons at δ 7.30–8.75 ppm and a singlet for the coumarin C3 proton. Cross-validation with ¹³C-NMR (e.g., carbonyl at δ 161.2 ppm) ensures structural fidelity .
Q. How should researchers design preliminary experiments to assess the photophysical properties of this compound?
- Methodological Answer: Begin with UV-Vis spectroscopy to identify absorption maxima (λmax) in solvents of varying polarity. Fluorescence emission spectra under controlled pH and temperature conditions can reveal solvatochromic behavior. Compare Stokes shifts and quantum yields against coumarin analogs to infer electronic effects of the cyano substituent .
Q. What ethical and safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer: Adhere to institutional chemical hygiene plans, including fume hood use for synthesis and solvent handling. Conduct toxicity screenings (e.g., Ames test for mutagenicity) and obtain ethics committee approval for biological assays. Document material safety data sheets (MSDS) for nitrile-related hazards .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported fluorescence quantum yields of this compound across studies?
- Methodological Answer: Discrepancies often arise from solvent impurities, instrumental calibration errors, or excitation wavelength variability. Standardize measurements using reference dyes (e.g., quinine sulfate) and control solvent purity. Report excitation/emission slit widths and detector sensitivity settings to enhance reproducibility .
Q. What mechanistic insights can be gained from studying the solvent-dependent tautomerism of this compound?
- Methodological Answer: Employ time-resolved fluorescence and computational modeling (DFT) to explore keto-enol tautomer equilibria. Solvent polarity effects on tautomer ratios can be quantified via ¹H-NMR peak integration (e.g., δ 8.75 ppm for the enolic proton). Correlate tautomer stability with photostability for optoelectronic applications .
Q. How do structural modifications (e.g., substituent position) alter the reactivity of this compound in Diels-Alder reactions?
- Methodological Answer: Synthesize derivatives with electron-withdrawing/donating groups at C4/C7 positions. Monitor reaction kinetics via HPLC and characterize adducts using X-ray crystallography. Compare frontier molecular orbital (FMO) energies via DFT to predict regioselectivity .
Q. What strategies optimize the use of this compound as a fluorescent probe in live-cell imaging without cytotoxicity?
- Methodological Answer: Functionalize the coumarin core with hydrophilic groups (e.g., PEG chains) to enhance biocompatibility. Validate probe localization via confocal microscopy and MTT assays for cytotoxicity. Use two-photon excitation to minimize photobleaching and cellular damage .
Methodological Frameworks
- Data Contradiction Analysis : Apply triangulation by combining spectroscopic, computational, and crystallographic data to validate findings .
- Experimental Design : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .
- Literature Synthesis : Cross-reference synthetic protocols, spectral libraries, and application studies to contextualize novel findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
